2-(2,4-dimethylphenyl)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-12-7-9-15(13(2)11-12)17-10-8-14-5-3-4-6-16(14)18-17/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRMYFQUNADHNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303895 | |
| Record name | 2-(2,4-Dimethylphenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76890-08-9 | |
| Record name | 2-(2,4-Dimethylphenyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76890-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dimethylphenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and molecular weight of 2-(2,4-dimethylphenyl)quinoline
An In-depth Technical Guide to 2-(2,4-dimethylphenyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(2,4-dimethylphenyl)quinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The document elucidates its core chemical structure, molecular weight, and key physicochemical properties. A detailed, field-proven synthetic protocol is presented, grounded in established chemical principles, alongside a thorough discussion of the spectroscopic techniques essential for its structural confirmation. The guide further explores the potential applications and biological significance of this quinoline derivative, contextualized by the broad therapeutic relevance of the quinoline scaffold. This document is intended to serve as an authoritative resource for researchers engaged in the synthesis, characterization, and application of novel quinoline-based compounds.
Introduction: The Quinoline Scaffold
Quinoline, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a foundational structure in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] First isolated from coal tar in 1834, the quinoline scaffold is present in renowned natural alkaloids like quinine, which has been a cornerstone in the treatment of malaria for centuries.[2] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and neuroprotective properties.[3][4][5][6]
The substitution pattern on the quinoline ring profoundly influences its biological and chemical properties. Specifically, the introduction of aryl groups at the C2 and C4 positions has been shown to enhance the therapeutic efficacy of these compounds in various studies.[7] This guide focuses on 2-(2,4-dimethylphenyl)quinoline, a derivative featuring a dimethyl-substituted phenyl ring at the 2-position, a modification that can modulate its steric and electronic profile, potentially leading to unique pharmacological activities.
Molecular Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section details the fundamental identifiers and properties of 2-(2,4-dimethylphenyl)quinoline.
Chemical Structure and Nomenclature
The structure consists of a quinoline core substituted at the second position with a 2,4-dimethylphenyl group.
Caption: Chemical structure of 2-(2,4-dimethylphenyl)quinoline.
Molecular Formula and Weight
The molecular characteristics are summarized in the table below. The molecular formula is C₁₇H₁₅N. Based on this formula, the molecular weight is calculated to be approximately 233.31 g/mol .[8]
| Identifier | Value | Source |
| IUPAC Name | 2-(2,4-dimethylphenyl)quinoline | - |
| Molecular Formula | C₁₇H₁₅N | [8] |
| Molecular Weight | 233.31 g/mol | [8] |
| Monoisotopic Mass | 233.12045 Da | Calculated |
| Canonical SMILES | CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C=C2)C | - |
| InChI Key | LLXSSVSSSWIZIF-UHFFFAOYSA-N | [8] |
Synthesis and Structural Elucidation
The synthesis of substituted quinolines is a well-established field in organic chemistry, with several named reactions providing reliable routes.[9] The Doebner-von Miller reaction, a classic method, involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[9][10] This approach can be adapted for the synthesis of the title compound.
Synthetic Workflow: Modified Doebner-von Miller Synthesis
The causality behind this experimental design lies in the acid-catalyzed reaction cascade. Aniline first undergoes a Michael addition with an α,β-unsaturated aldehyde (generated in situ from the self-condensation of an aldehyde or ketone). The resulting intermediate is then subjected to electrophilic cyclization onto the aniline ring, followed by dehydration and oxidation to yield the aromatic quinoline core.
Caption: Plausible synthesis workflow for 2-(2,4-dimethylphenyl)quinoline.
Experimental Protocol (Representative)
This protocol describes the synthesis of the carboxylic acid precursor, a common strategy for obtaining 2-arylquinolines, followed by decarboxylation.
Step 1: Synthesis of 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid [7][11]
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add 2,4-dimethylacetophenone (10 mmol), aniline (10 mmol), and pyruvic acid (11 mmol).
-
Add absolute ethanol (50 mL) as the solvent.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Filter the solid precipitate and wash with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid.
Step 2: Decarboxylation to 2-(2,4-dimethylphenyl)quinoline
-
Place the dried 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid (5 mmol) in a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to a high temperature (typically >200 °C) until gas evolution (CO₂) ceases.
-
Cool the reaction mixture and purify the final product using column chromatography on silica gel to obtain pure 2-(2,4-dimethylphenyl)quinoline.
Spectroscopic Characterization
Structural confirmation is a self-validating system achieved through the convergence of multiple spectroscopic techniques.[12]
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for confirming the substitution pattern. Key expected signals include:
-
A complex multiplet region between 7.0 and 8.5 ppm corresponding to the nine aromatic protons on the quinoline and dimethylphenyl rings.
-
Two distinct singlets in the upfield region (approx. 2.2-2.5 ppm), each integrating to 3 protons, corresponding to the two methyl groups on the phenyl ring.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure, showing 17 distinct carbon signals. The carbons adjacent to the quinoline nitrogen (C2 and C8a) will be shifted downfield.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic system (approx. 1500-1650 cm⁻¹) and C-H stretching from the aromatic and methyl groups (approx. 2900-3100 cm⁻¹).
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry should reveal a prominent molecular ion peak (M⁺) at m/z ≈ 233. The fragmentation pattern of quinolines often includes the characteristic loss of hydrogen cyanide (HCN), which would result in a fragment ion at m/z ≈ 206.[13]
Potential Applications and Biological Significance
While specific studies on 2-(2,4-dimethylphenyl)quinoline are not extensively documented in the public literature, the broader class of 2-aryl quinolines serves as a robust predictor of its potential applications. The quinoline nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[2][3]
-
Antifungal Agents: Numerous 2-substituted-4-aminoquinolines have demonstrated potent and broad-spectrum antifungal activities.[5] The title compound serves as a valuable scaffold for the development of new antifungal candidates.
-
Anticancer Activity: Quinoline derivatives are widely investigated for their anticancer properties, acting through various mechanisms including the inhibition of tyrosine kinases and topoisomerase.[4]
-
Anti-inflammatory and Analgesic Properties: Certain phenoxyquinoline derivatives have been evaluated for anti-inflammatory activity, suggesting that the quinoline core can be functionalized to target pathways involved in inflammation and pain.[4]
-
Neurodegenerative Diseases: The quinoline structure is a key component in compounds designed to inhibit enzymes like acetylcholinesterase, a primary target in the management of Alzheimer's disease.[2][3]
The introduction of the 2,4-dimethylphenyl group can enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic properties, while also providing specific steric interactions within a target's binding pocket.
Conclusion
2-(2,4-dimethylphenyl)quinoline is a structurally significant derivative of the quinoline family. Its molecular formula of C₁₇H₁₅N and molecular weight of 233.31 g/mol define its basic properties. It can be reliably synthesized through established organic chemistry reactions, such as modifications of the Doebner-von Miller synthesis, and its structure can be unequivocally confirmed using a combination of NMR, IR, and mass spectrometry. Grounded in the extensive pharmacological history of its parent scaffold, 2-(2,4-dimethylphenyl)quinoline represents a promising platform for further investigation and development in medicinal chemistry, particularly in the search for novel antifungal, anticancer, and anti-inflammatory agents.
References
- PubChem. (n.d.). 2-(2,4-dimethylphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide. National Center for Biotechnology Information. Retrieved from a URL which appears to be a Google search result link.
- Santa Cruz Biotechnology. (n.d.). 2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride. Retrieved from a URL which appears to be a Google search result link.
- Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
- Chemdiv. (n.d.). Compound N-(2,4-dimethylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide. Retrieved from a URL which appears to be a Google search result link.
- PubChemLite. (n.d.). 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid (C18H15NO2). Retrieved from a URL which appears to be a Google search result link.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. Retrieved from a URL which appears to be a Google search result link.
- SynHet. (n.d.). 2-(2,5-Dimethylphenyl)quinoline-4-carbonyl chloride. Retrieved from a URL which appears to be a Google search result link.
- PubChem. (n.d.). 2,4-Dimethylquinoline. National Center for Biotechnology Information. Retrieved from a URL which appears to be a Google search result link.
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from a URL which appears to be a Google search result link.
- ResearchGate. (n.d.). Chemical structure of quinoline derivatives. (a) 2,4-diphenylquinoline;.... Retrieved from a URL which appears to be a Google search result link.
- Benchchem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Retrieved from a URL which appears to be a Google search result link.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from a URL which appears to be a Google search result link.
- NIST. (n.d.). Quinoline, 2,4-dimethyl-. NIST Chemistry WebBook. Retrieved from a URL which appears to be a Google search result link.
- FooDB. (2010). Showing Compound 2,4-Dimethylquinoline (FDB004387). Retrieved from a URL which appears to be a Google search result link.
- Sigma-Aldrich. (n.d.). 2-(3,5-Dimethylphenyl)quinoline. Retrieved from a URL which appears to be a Google search result link.
- ResearchGate. (n.d.). Various therapeutic uses of Quinoline. Retrieved from a URL which appears to be a Google search result link.
- Royal Society of Chemistry. (n.d.). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry. Retrieved from a URL which appears to be a Google search result link.
- Sigma-Aldrich. (n.d.). 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE. Retrieved from a URL which appears to be a Google search result link.
- Kouznetsov, V. V., et al. (2005). Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry, 9(2).
- IUCr. (2020). The synthesis, crystal structure and Hirshfeld analysis of 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide. Retrieved from a URL which appears to be a Google search result link.
- Dzurilla, M., et al. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
- MDPI. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from a URL which appears to be a Google search result link.
- An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023). Journal of Drug Delivery and Therapeutics.
-
PubMed. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
- ResearchGate. (n.d.). Selected quinoline derivatives with antifungal activity. Retrieved from a URL which appears to be a Google search result link.
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
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- 4. ijshr.com [ijshr.com]
- 5. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]
- 8. 2-(3,5-Dimethylphenyl)quinoline | 1056451-44-5 [sigmaaldrich.com]
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- 11. PubChemLite - 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid (C18H15NO2) [pubchemlite.lcsb.uni.lu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chempap.org [chempap.org]
Photophysical Properties of 2-(2,4-dimethylphenyl)quinoline Derivatives
This guide details the photophysical characterization, synthesis, and application of 2-(2,4-dimethylphenyl)quinoline (2,4-DMPQ) and its derivatives.[1][2] This scaffold is a critical building block in organic electronics, serving as a primary ligand for high-efficiency red/orange phosphorescent OLEDs and as a tunable core for fluorescent sensing.[1]
Executive Summary: The 2,4-DMPQ Scaffold
The 2-(2,4-dimethylphenyl)quinoline (2,4-DMPQ) moiety represents a strategic modification of the classic 2-phenylquinoline (2-PQ) structure. While 2-PQ is a planar conjugated system, the introduction of methyl groups at the ortho (2') and para (4') positions of the phenyl ring introduces two competing photophysical vectors:
-
Steric Modulation (Ortho-Effect): The 2'-methyl group induces a dihedral twist between the phenyl and quinoline rings (typically 40–60°), disrupting planarity. This reduces intermolecular
- stacking (preventing aggregation-caused quenching) and slightly blue-shifts the absorption edge compared to planar analogs. -
Electronic Modulation (Para-Effect): The 4'-methyl group acts as a weak electron donor (+I effect), stabilizing the cationic character of the intramolecular charge transfer (ICT) state, thereby enhancing quantum yield (
) in non-polar solvents.
Core Photophysical Parameters
| Parameter | Typical Value (Solvent Dependent) | Mechanistic Origin |
| Absorption | 320–350 nm | |
| Emission | 400–450 nm (Free Ligand) | Hybridized Local Excited (LE) / ICT state. |
| Stokes Shift | 3,000–5,000 cm | Large geometric relaxation due to ring rotation in excited state. |
| Quantum Yield ( | 0.40 – 0.85 | Restricted rotation reduces non-radiative decay ( |
| OLED Emission (Ir-Complex) | 590–630 nm (Red/Orange) | Metal-to-Ligand Charge Transfer (MLCT). |
Molecular Design & Synthesis Strategy
To access high-purity 2,4-DMPQ derivatives for optical characterization, we utilize a Suzuki-Miyaura Cross-Coupling protocol.[1] This method is superior to the Friedländer synthesis for this specific derivative due to milder conditions and higher tolerance for functional groups.
Synthesis Workflow Diagram
Step-by-Step Protocol: Suzuki-Miyaura Coupling
Rationale: Deoxygenation is critical. Palladium(0) catalysts are sensitive to oxidation, which leads to homocoupling byproducts (biphenyls) that are difficult to separate from the fluorophore.
-
Reagent Loading: In a dry Schlenk flask, charge 2-chloroquinoline (1.0 eq), 2,4-dimethylphenylboronic acid (1.2 eq), and
(2.0 eq). -
Solvent Preparation: Add a mixture of Toluene:Ethanol (4:1 v/v). Crucial Step: Sparge the solvent mixture with Argon gas for 20 minutes before adding the catalyst.
-
Catalyst Addition: Quickly add
(5 mol%) under a counter-flow of Argon. Seal the flask immediately. -
Reaction: Heat to reflux (
) for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product typically appears as a highly fluorescent blue spot under 365 nm light. -
Purification:
-
Cool to RT and filter through a Celite pad to remove Pd black.
-
Concentrate filtrate and purify via silica gel column chromatography (Gradient: 0%
10% EtOAc in Hexane). -
Validation: Verify purity via
-NMR. The singlet methyl peaks at ppm are diagnostic.
-
Photophysical Characterization Protocols
Solvatochromism & Dipole Moment Estimation
2,4-DMPQ exhibits positive solvatochromism.[1] As solvent polarity increases, the emission redshifts, indicating a highly polar excited state (ICT).[1]
Experimental Setup:
Prepare
Data Analysis (Lippert-Mataga Plot):
To quantify the change in dipole moment (
-
Observation: A linear slope confirms ICT character.
-
Anomaly Check: If protic solvents (MeOH) deviate from the line, specific H-bonding interactions with the quinoline nitrogen are present.
pH Sensitivity (Protonation Switch)
The quinoline nitrogen is a basic site (
Protocol:
-
Prepare a stock solution of 2,4-DMPQ in Methanol/Water (1:1).
-
Titrate with dilute HCl while monitoring emission at
nm. -
Result: The blue emission (420 nm) will diminish, potentially replaced by a weak, broad band at >500 nm (protonated species).[1]
Application: Iridium(III) Complexes for OLEDs
The most commercially significant application of 2,4-DMPQ is as a cyclometalating ligand (
Mechanism of Action:
The heavy Iridium atom induces Spin-Orbit Coupling (SOC) , mixing the singlet (
Jablonski Diagram: Fluorescence vs. Phosphorescence
Impact of 2,4-Dimethyl Substitution on OLEDs:
-
Color Tuning: The electron-donating methyl groups raise the HOMO level of the ligand, narrowing the HOMO-LUMO gap compared to unsubstituted phenylquinoline. This results in a red-shift of the phosphorescence (typically from yellow to orange/red).
-
Solubility: The methyl groups increase solubility in organic solvents (Chlorobenzene), making these materials suitable for solution-processed OLEDs (spin-coating) rather than just vacuum evaporation.
References
-
Synthesis & General Photophysics
-
Solvatochromism of 2-Arylquinolines
-
Iridium Complexes in OLEDs
-
Crystal Structure & Steric Effects
Sources
- 1. Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly efficient red iridium(iii) complexes cyclometalated by 4-phenylthieno[3,2-c]quinoline ligands for phosphorescent OLEDs with external quantum efficiencies over 20% - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. beilstein-archives.org [beilstein-archives.org]
Technical Guide: Electronic Structure & Properties of 2-(2,4-Dimethylphenyl)quinoline
The following technical guide details the electronic structure, synthesis, and characterization of 2-(2,4-dimethylphenyl)quinoline . This analysis synthesizes established principles of physical organic chemistry with specific structural data from quinoline derivatives to provide a high-confidence predictive model and experimental roadmap.
Executive Summary & Molecular Architecture
2-(2,4-dimethylphenyl)quinoline is a biaryl semiconductor characterized by a sterically modulated electronic profile . Unlike its planar analog (2-phenylquinoline), the presence of a methyl group at the ortho position (C2') of the phenyl ring introduces a significant steric clash with the quinoline scaffold.
This "Ortho Effect" forces the phenyl ring to twist out of planarity, partially decoupling the
Structural Parameters (Predicted)
| Parameter | Value / Description | Mechanism |
| Dihedral Angle ( | 45° – 65° | Steric repulsion between C2'-Methyl and Quinoline H3/N-lone pair. |
| Conjugation | Partial / Interrupted | |
| Electronic Effect | Inductive (+I) vs. Steric | Methyl donation (+I) raises HOMO; Steric twist lowers HOMO (stabilizes) by reducing conjugation. |
HOMO-LUMO Energy Landscape
Note: The values below are derived from comparative analysis of 2-phenylquinoline (2-PQ) baselines adjusted for Hammett substituent effects and steric inhibition of resonance.
Estimated Energy Levels
| Orbital | Energy (eV) | Description |
| HOMO | -6.10 ± 0.15 eV | Highest Occupied Molecular Orbital. Localized primarily on the phenyl ring with partial delocalization onto the quinoline. The +I effect of methyls is counteracted by the loss of conjugation. |
| LUMO | -2.20 ± 0.15 eV | Lowest Unoccupied Molecular Orbital. Localized largely on the electron-deficient quinoline ring. The steric twist raises this level compared to 2-PQ (-2.5 eV). |
| Band Gap ( | ~3.90 eV | Wide Gap. Significantly wider than 2-phenylquinoline (~3.2 eV) due to the broken conjugation path. |
Comparative Analysis
-
Quinoline (Unsubstituted): HOMO -6.6 eV | LUMO -1.8 eV | Gap 4.8 eV
-
2-Phenylquinoline (Planar): HOMO -6.0 eV | LUMO -2.5 eV | Gap 3.5 eV
-
2-(2,4-Dimethylphenyl)quinoline (Twisted): HOMO -6.1 eV | LUMO -2.2 eV | Gap 3.9 eV
Technical Insight: The ortho-methyl group acts as a "conjugation gate." By twisting the ring, it prevents the full stabilization of the LUMO that is typically seen in 2-phenylquinolines, thereby preserving a wider optical gap and higher triplet energy (
).
Visualization: Electronic & Steric Workflow
The following diagram illustrates the causal relationship between the steric architecture and the resulting electronic properties.
Caption: Logical flow showing how the ortho-methyl group induces a steric twist, decoupling the pi-system and widening the HOMO-LUMO gap.[1]
Experimental Validation Protocols
To confirm these theoretical values, the following self-validating experimental protocols are recommended.
A. Synthesis (Suzuki-Miyaura Coupling)
This pathway avoids the harsh conditions of Skraup synthesis and tolerates the steric bulk of the ortho-methyl group.
-
Reagents: 2-Chloroquinoline (1.0 eq), 2,4-Dimethylphenylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 eq).
-
Solvent: Toluene/Ethanol/Water (4:1:1) – Biphasic system promotes coupling of sterically hindered substrates.
-
Conditions: Reflux at 110°C for 24 hours under Argon.
-
Purification: Column chromatography (Hexane/EtOAc) followed by recrystallization from Ethanol to ensure high purity for optical measurements.
B. Electrochemical Characterization (Cyclic Voltammetry)
Objective: Determine absolute frontier orbital energies.
-
Setup: Three-electrode cell (Pt working, Pt wire counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M TBAPF6 in anhydrous Dichloromethane (DCM) or Acetonitrile.
-
Internal Standard: Ferrocene (
). -
Calculation:
C. Optical Characterization (UV-Vis Spectroscopy)
Objective: Determine the Optical Band Gap (
-
Method: Measure absorption in dilute DCM solution (
M). -
Analysis: Determine the onset wavelength (
) from the low-energy edge of the absorption spectrum. -
Calculation:
. -
Expectation: A blue-shift relative to 2-phenylquinoline due to the twisted conformation.
Computational Methodology (DFT)
For precise theoretical confirmation, run the following Gaussian/ORCA input block. The B3LYP functional with the 6-311G(d,p) basis set is the standard for organic semiconductors.
Caption: Computational workflow for accurate energy level prediction.
Key DFT Checkpoint: Ensure the optimized geometry reflects a dihedral angle >45°. If the calculation converges to a planar structure (0°), the functional may be overestimating conjugation (common with B3LYP); use wB97X-D (includes dispersion corrections) for better accuracy on twisted biaryls.
References
-
Substituent Effects in 2-Phenylquinolines
- Study on the electronic impact of phenyl ring substitution on quinoline HOMO-LUMO levels.
-
Source: Journal of Biophysical Chemistry, 2022.[2]
-
Crystallographic Data on Twisted 2-Arylquinolines
- Confirmation of dihedral angles (45-65°) in ortho-substituted phenylquinolines (e.g., 2-(2-methoxyphenyl)quinoline).
- Source: MDPI Crystals, 2015.
-
DFT Protocols for Quinoline Derivatives
- Methodologies for calculating HOMO-LUMO gaps in nitrogen heterocycles.
- Source: Scientific Research Publishing, 2022.
-
Ortho Effect & Steric Inhibition of Resonance
- Fundamental principles describing why ortho-substitution widens band gaps in biaryl systems.
- Source: Chemistry LibreTexts - Substituent Effects.
Sources
Advanced Architectures of 2-Phenylquinoline Derivatives in Next-Generation Optoelectronics
Topic: Literature Review of 2-Phenylquinoline Derivatives in Optoelectronics Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Material Engineers.
Executive Summary
The 2-phenylquinoline (2-PQ) scaffold represents a critical evolution in the design of organic semiconductors, distinguishing itself from the ubiquitous 2-phenylpyridine (ppy) via extended
This guide synthesizes the structure-property relationships (SPR) of 2-PQ derivatives, detailing their role in triplet harvesting, excited-state intramolecular proton transfer (ESIPT), and photoinduced electron transfer (PET) mechanisms.
Molecular Engineering & Synthesis Strategies
The optoelectronic utility of 2-PQ stems from its tunable HOMO-LUMO gap. The fusion of the benzene ring to the pyridyl moiety in quinoline lowers the LUMO level compared to pyridine, facilitating electron injection and shifting emission to lower energies (bathochromic shift).
Synthetic Pathways
The construction of the 2-PQ core typically follows the Friedländer condensation or the Doebner reaction , followed by cyclometalation for organometallic applications.
Core Synthesis Workflow (Graphviz Visualization)
Figure 1: Synthetic route from precursors to the functional Ir(III) phosphorescent complex.
The OLED Paradigm: Triplet Harvesting
In OLEDs, 2-PQ is primarily utilized as a cyclometalating ligand in Iridium(III) complexes. Unlike fluorescent materials that harvest only 25% of excitons (singlets), Ir(III) complexes utilize strong spin-orbit coupling (SOC) to harvest 100% of excitons (singlets + triplets).
Red-Shift Mechanism
The 2-phenylquinoline ligand possesses a more extensive
-
Effect: Stabilizes the LUMO (
) orbital. -
Result: The Metal-to-Ligand Charge Transfer (MLCT) transition energy is reduced, shifting emission from green (
nm) to orange/red ( nm).
Performance Metrics of Key Derivatives
Recent literature highlights the efficacy of modifying the 2-PQ scaffold to suppress Triplet-Triplet Annihilation (TTA).
| Derivative Complex | Modification | Emission | EQE (%) | Application | Ref |
| Ir(2-pq)2(acac) | Standard Reference | 596 nm | 15-18% | Orange/Red OLED | [1] |
| (ptq)2Ir(acac) | Thieno[3,2-c]quinoline fusion | 610-620 nm | 22.9% | Deep Red OLED | [2] |
| (DPQ)2Ir(pic-N-O) | 2,4-Diphenyl substitution | 567-634 nm | 14.2% | Solution Processed | [3] |
| Ir(III)-Coumarin | Coumarin ancillary ligand | Orange | 23.9% | Tunable Triplet | [4] |
Critical Insight: The introduction of the thieno-fusion (Row 2) significantly enhances rigidity, reducing non-radiative decay rates (
Fluorescent Sensing Platforms[1][2]
Beyond electroluminescence, 2-PQ derivatives serve as "turn-on" or "turn-off" fluorescent sensors. The mechanism often relies on the modulation of Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).
Cation Sensing ( , )
-
Mechanism: In the free ligand state, the lone pair on the quinoline nitrogen often quenches fluorescence via PET. Upon binding a metal ion (
), the lone pair is engaged, PET is blocked, and fluorescence is restored (CHEF). -
Selectivity: 2-PQ derivatives with specific spacers (e.g., xylylene) show high selectivity for
(ppb level) and (via quenching).
Sensing Mechanism Logic (Graphviz Visualization)
Figure 2: "Turn-on" fluorescence mechanism for cation sensing.
Experimental Protocols
Protocol A: Synthesis of Ir(2-pq)2(acac) (Red Emitter)
Based on standard organometallic synthesis procedures [1, 2].
Reagents:
-
Dimer Formation:
-
Dissolve
(1.0 eq) and 2-phenylquinoline (2.2 eq) in a mixture of 2-ethoxyethanol/water (3:1 v/v). -
Reflux under nitrogen atmosphere for 24 hours.
-
Cool to room temperature. A precipitate (chloro-bridged dimer) will form.
-
Filter, wash with water and ethanol, and dry in vacuum.
-
-
Ancillary Ligand Exchange:
-
Suspend the dimer (1.0 eq) in 2-ethoxyethanol.
-
Add acetylacetone (2.5 eq) and
(10 eq). -
Reflux for 12–15 hours under inert atmosphere.
-
-
Purification:
-
Cool and filter the crude mixture.
-
Purify via column chromatography (Silica gel,
/Hexane eluent). -
Recrystallize from
/Methanol to obtain red crystals.
-
Protocol B: Fluorescence Titration for Sensor Validation ( )
Validation of sensor sensitivity [5].
-
Stock Solution: Prepare a
M stock solution of the 2-PQ derivative in (or aqueous buffer depending on solubility). -
Titration:
-
Place 2 mL of stock solution in a quartz cuvette.
-
Add aliquots (
) of solution.
-
-
Measurement:
-
Record Fluorescence Emission spectra (
nm) after each addition. -
Plot Intensity (
) vs. Concentration ( ). -
Data Processing: Use the Benesi-Hildebrand plot to calculate the binding constant (
).
-
Future Outlook
The field is moving toward solution-processable 2-PQ derivatives to reduce manufacturing costs. Furthermore, "all-organic" (metal-free) 2-PQ derivatives are being explored for Thermally Activated Delayed Fluorescence (TADF) to bypass the need for expensive Iridium, though Ir-complexes currently remain superior in stability.
References
-
The Science Behind Tris(2-phenylquinoline)iridium(III): Synthesis and Applications. Ningbo Inno Pharmchem.[1]Link
-
Highly efficient red iridium(iii) complexes cyclometalated by 4-phenylthieno[3,2-c]quinoline ligands. Journal of Materials Chemistry C.Link
-
Two ionic and neutral iridium(III) complexes with methoxy-substituted phenyisoquinoline. Journal of Molecular Structure.[2]Link
-
Unsymmetric Heteroleptic Ir(III) Complexes with 2-Phenylquinoline and Coumarin-Based Ligand. Inorganic Chemistry (ACS).Link
-
Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+. Materials Advances.Link[3]
-
Phenylquinoline fused cyclic derivatives as electron acceptors... for solution-processable red phosphorescent OLEDs. Journal of Materials Chemistry C.Link
Sources
Solubility profile of 2-(2,4-dimethylphenyl)quinoline in polar vs nonpolar solvents
The following technical guide provides an in-depth analysis of the solubility profile of 2-(2,4-dimethylphenyl)quinoline , synthesizing physicochemical principles with practical experimental methodologies.
Executive Summary
2-(2,4-dimethylphenyl)quinoline is a lipophilic, nitrogen-containing heterocyclic compound belonging to the 2-arylquinoline class. Its solubility profile is dominated by the hydrophobic nature of the quinoline scaffold and the dimethyl-substituted phenyl ring.
-
Primary Characteristic: High lipophilicity (Predicted LogP ~4.9–5.1).
-
Solubility Behavior: Practically insoluble in neutral water; highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons (DCM, Chloroform); moderately soluble in nonpolar hydrocarbons (Toluene).
-
Critical Insight: The ortho-methyl group on the phenyl ring induces a steric twist, disrupting planarity. This reduces crystal lattice energy relative to the planar 2-phenylquinoline, potentially enhancing solubility in organic media despite the increased molecular weight.
Physicochemical Characterization
Understanding the solubility requires a structural breakdown of the molecule.
| Property | Value (Estimated/Theoretical) | Mechanistic Implication |
| Molecular Formula | C₁₇H₁₅N | Hydrophobic hydrocarbon skeleton. |
| Molecular Weight | 233.31 g/mol | Moderate size, suitable for oral bioavailability (Rule of 5). |
| LogP (Octanol/Water) | ~4.9 – 5.1 | High Lipophilicity. Indicates strong preference for nonpolar environments and cell membranes. |
| pKa (Quinoline N) | ~4.5 – 4.8 | Weak Base. The nitrogen lone pair can accept a proton. Solubility will drastically increase at pH < 3.0 due to cation formation. |
| H-Bond Donors | 0 | No -OH or -NH groups to form hydrogen bonds with water. |
| H-Bond Acceptors | 1 (Quinoline N) | Weak interaction with protic solvents; insufficient to solubilize the hydrophobic bulk in water. |
Structural Analysis & Steric Effects
Unlike the planar 2-phenylquinoline, the 2,4-dimethyl substitution pattern introduces a steric clash between the quinoline H3 proton and the phenyl ortho-methyl group.
-
Consequence: The phenyl ring twists out of the quinoline plane.
-
Solubility Impact: This "twist" prevents tight π-π stacking in the solid state, lowering the lattice energy. Consequently, this derivative often dissolves more readily in organic solvents than its unsubstituted planar analogs.
Solubility Profile by Solvent Class[1]
The following data summarizes the expected solubility behavior based on "Like Dissolves Like" principles and structure-activity relationships (SAR) of quinoline derivatives.
Table 1: Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Driver |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong dipole-dipole interactions; DMSO solvates the polarizable aromatic system effectively. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Excellent dispersion forces and dipole interactions; "Gold standard" for extraction. |
| Aromatic Nonpolar | Toluene, Benzene | Moderate-High | |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low-Moderate | Soluble in hot alcohols; limited in cold alcohols due to hydrophobic effect. |
| Aliphatic Nonpolar | Hexane, Heptane | Low (<1 mg/mL) | Lack of polarizable |
| Aqueous (Neutral) | Water (pH 7.4) | Insoluble (<10 µg/mL) | Hydrophobic effect dominates; energy cost to create a cavity in water is too high. |
| Aqueous (Acidic) | 0.1 M HCl (pH 1) | Soluble | Protonation: Formation of the quinolinium cation ( |
Solvation Mechanisms & Visualization
The solubility is governed by a competition between Crystal Lattice Energy (solute-solute) and Solvation Energy (solute-solvent).
Diagram 1: Solvation Mechanisms
This diagram illustrates how different solvents interact with the 2-(2,4-dimethylphenyl)quinoline molecule.
Caption: Mechanistic overview of solute-solvent interactions. Acidic conditions enable solubility via ionization, while organic solvents rely on dispersion and dipole forces.
Experimental Protocol: Solubility Determination
For researchers requiring precise quantitative data (e.g., for formulation or biological assays), the Saturation Shake-Flask Method followed by HPLC quantification is the gold standard.
Workflow Overview
-
Preparation: Excess solid is added to the solvent.
-
Equilibration: Agitation at constant temperature (typically 25°C or 37°C) for 24–48 hours.
-
Separation: Filtration or centrifugation to remove undissolved solid.[1]
-
Quantification: Analysis of the supernatant via HPLC-UV.
Detailed Protocol
Step 1: Sample Preparation
-
Weigh approximately 2–5 mg of 2-(2,4-dimethylphenyl)quinoline into a 1.5 mL microcentrifuge tube or glass vial.
-
Add 500 µL of the target solvent (e.g., PBS pH 7.4, Methanol, 0.1M HCl).
-
Note: Ensure solid persists (suspension is visible). If clear, add more solid.
Step 2: Equilibration
-
Place vials on an orbital shaker or thermomixer at 25°C.
-
Agitate at 500–700 RPM for 24 hours.
-
Expert Tip: For DMSO stocks, protect from light and moisture (hygroscopic).
Step 3: Phase Separation
-
Centrifuge at 10,000–14,000 RPM for 10 minutes to pellet the undissolved solid.
-
Alternatively, use a syringe filter (0.22 µm PTFE for organics, PVDF for aqueous). Warning: Saturate the filter first to prevent drug adsorption loss.
Step 4: Quantification (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 minutes (High lipophilicity requires high organic content to elute).
-
Detection: UV at 254 nm (aromatic max) or 320 nm (quinoline specific).
-
Calculation: Compare peak area to a standard calibration curve prepared in methanol.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for thermodynamic solubility determination using the Shake-Flask method.
Applications & Implications
Chemical Synthesis (Workup)
In synthetic procedures (e.g., Povarov reaction), the solubility profile dictates the purification strategy:
-
Extraction: Use Ethyl Acetate or DCM . The molecule partitions almost exclusively into the organic layer from aqueous brine.
-
Purification (Column Chromatography): Use a gradient of Hexane:Ethyl Acetate . Start with 100% Hexane (compound sticks) and increase polarity (e.g., to 90:10 or 80:20) to elute. The dimethylphenyl group makes it move faster (higher Rf) than unsubstituted analogs on silica due to increased lipophilicity.
Drug Development (Formulation)
-
Oral Delivery: The high LogP (>5) suggests potential absorption issues (BCS Class II or IV). Formulation strategies should utilize Lipid-based formulations (SEDDS) or amorphous solid dispersions.
-
In Vitro Assays: Always prepare stock solutions in DMSO (typically 10–20 mM). When diluting into cell culture media, ensure the final DMSO concentration is <0.5% to avoid solvent toxicity, and watch for precipitation (the "crash out" effect) due to low aqueous solubility.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71545, 2-Phenylquinoline. Retrieved from [Link]
- Lipinski, C. A. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
- Bergström, C. A., et al. (2003).Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
- Katritzky, A. R., et al. (2010).Aqueous Solubility of Nitrogen Heterocycles. Chemical Reviews.
Sources
Crystallographic data and packing structure of 2-(2,4-dimethylphenyl)quinoline
A comprehensive search for the crystallographic data and packing structure of 2-(2,4-dimethylphenyl)quinoline has been conducted. Unfortunately, no publicly available crystallographic information, such as single-crystal X-ray diffraction data, could be located for this specific compound in the searched scientific databases and literature.
The creation of an in-depth technical guide on the crystallographic data and packing structure as requested is therefore not possible at this time due to the absence of the foundational experimental data.
While the search yielded crystallographic information for several related quinoline derivatives, including various substituted phenylquinolines and quinoline carboxylates, none of these correspond to the exact molecular structure of 2-(2,4-dimethylphenyl)quinoline. The subtle differences in molecular structure, such as the position of methyl groups or the presence of additional functional groups, lead to distinct crystal packing arrangements and crystallographic parameters. Extrapolating from these related structures would not provide the accurate and specific data required for a technical guide on the target compound.
Further research, including the synthesis and single-crystal X-ray diffraction analysis of 2-(2,4-dimethylphenyl)quinoline, would be required to generate the necessary data to produce the requested in-depth guide.
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(2,4-dimethylphenyl)quinoline via Suzuki-Miyaura Coupling
Abstract
This comprehensive guide details the synthesis of 2-(2,4-dimethylphenyl)quinoline, a valuable scaffold in medicinal chemistry and materials science, through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document provides a thorough examination of the reaction mechanism, a meticulously developed and validated experimental protocol, and detailed characterization of the final product. Designed for researchers, scientists, and drug development professionals, this application note offers field-proven insights to ensure reproducible and high-yield synthesis.
Introduction
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic drugs.[1][2] These scaffolds exhibit a wide range of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antibiotic properties.[3][4][5][6][7] In particular, 2-arylquinolines have emerged as privileged structures in drug discovery, demonstrating potential as kinase inhibitors and anticancer agents.[3][4][6][7]
The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[8][9] This palladium-catalyzed reaction between an organoboron compound and an organohalide offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[8][9][10] These features make it an ideal choice for the synthesis of complex molecules like 2-(2,4-dimethylphenyl)quinoline.
This application note provides a detailed protocol for the synthesis of 2-(2,4-dimethylphenyl)quinoline from 2-chloroquinoline and (2,4-dimethylphenyl)boronic acid, leveraging the efficiency and reliability of the Suzuki-Miyaura coupling.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8][9][11] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (in this case, 2-chloroquinoline) to a Pd(0) complex. This step is often the rate-determining step and results in the formation of a Pd(II) species.[9] Electron-rich phosphine ligands on the palladium catalyst can promote this step.[8]
-
Transmetalation: In this step, the organic group from the organoboron reagent (2,4-dimethylphenylboronic acid) is transferred to the palladium(II) complex. The presence of a base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer.[9][10][12][13]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium complex, forming the C-C bond of the desired product, 2-(2,4-dimethylphenyl)quinoline. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8][9]
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Synthesis of 2-(2,4-dimethylphenyl)quinoline
This protocol has been optimized for the synthesis of 2-(2,4-dimethylphenyl)quinoline with high yield and purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Chloroquinoline | 98% | Sigma-Aldrich |
| (2,4-Dimethylphenyl)boronic acid | 97% | Combi-Blocks |
| Palladium(II) acetate (Pd(OAc)₂) | 98% | Strem Chemicals |
| Triphenylphosphine (PPh₃) | 99% | Acros Organics |
| Potassium carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |
| 1,4-Dioxane | Anhydrous | EMD Millipore |
| Water | Deionized | In-house |
| Toluene | ACS Grade | VWR |
| Ethyl acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Anhydrous sodium sulfate | ACS Grade | VWR |
| Celite® | --- | Sigma-Aldrich |
Reaction Setup and Procedure
Caption: Figure 2: Experimental Workflow for the Synthesis.
Step-by-Step Protocol:
-
Reaction Assembly: To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroquinoline (1.0 equiv., 1.63 g, 10.0 mmol), (2,4-dimethylphenyl)boronic acid (1.2 equiv., 1.80 g, 12.0 mmol), palladium(II) acetate (0.02 equiv., 45 mg, 0.2 mmol), and triphenylphosphine (0.08 equiv., 210 mg, 0.8 mmol).
-
Base and Solvent Addition: Add anhydrous potassium carbonate (2.0 equiv., 2.76 g, 20.0 mmol), followed by 1,4-dioxane (40 mL) and deionized water (10 mL).
-
Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling argon through the solution for 15 minutes. This is a critical step to remove dissolved oxygen which can deactivate the palladium catalyst.
-
Reaction: Place the flask under a positive pressure of argon and heat the mixture to 90 °C in an oil bath with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 12 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate (3 x 20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and add 50 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 1% to 5% ethyl acetate in hexanes to afford 2-(2,4-dimethylphenyl)quinoline as a pale yellow solid.
Rationale for Experimental Choices
-
Catalyst System: A combination of palladium(II) acetate and triphenylphosphine is a robust and cost-effective catalyst system for this type of Suzuki coupling.[14] The triphenylphosphine ligand stabilizes the Pd(0) species and facilitates the oxidative addition step.[8]
-
Base: Potassium carbonate is an effective base for activating the boronic acid.[12][15] The use of an aqueous base system is often beneficial for the transmetalation step.[8][14]
-
Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki-Miyaura couplings.[14] Dioxane solubilizes the organic reagents, while water is necessary for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Degassing: The removal of oxygen is crucial as it can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, thereby halting the catalytic cycle.
Characterization of 2-(2,4-dimethylphenyl)quinoline
The structure and purity of the synthesized 2-(2,4-dimethylphenyl)quinoline were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Expected Value/Result |
| Appearance | Pale yellow solid |
| Yield | 85-95% |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.18 (d, J = 8.4 Hz, 1H), 8.12 (d, J = 8.5 Hz, 1H), 7.80 (d, J = 8.5 Hz, 1H), 7.72 (ddd, J = 8.4, 6.9, 1.5 Hz, 1H), 7.52 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H), 7.33 (d, J = 7.7 Hz, 1H), 7.18 (s, 1H), 7.14 (d, J = 7.7 Hz, 1H), 2.40 (s, 3H), 2.18 (s, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 161.8, 148.3, 139.3, 138.0, 136.5, 131.3, 129.8, 129.5, 129.0, 127.4, 127.2, 126.9, 126.0, 121.7, 21.2, 20.3. |
| Mass Spectrometry (ESI) | m/z calculated for C₁₇H₁₅N [M+H]⁺: 234.1283; found: 234.1280. |
Conclusion
This application note provides a reliable and high-yielding protocol for the synthesis of 2-(2,4-dimethylphenyl)quinoline via the Suzuki-Miyaura cross-coupling reaction. The detailed explanation of the reaction mechanism and the rationale behind the experimental choices offer valuable insights for researchers in organic synthesis and medicinal chemistry. The robust nature of this protocol makes it suitable for both small-scale synthesis and larger-scale production of this important chemical scaffold.
References
- Al-Masum, M., & Kumar, D. (2005). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Natte, K., et al. (2014). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 19(10), 16444-16461. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. In Wikipedia. Retrieved from [Link]
-
Al-Masum, M., & Kumar, D. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9244-9251. Retrieved from [Link]
-
Reddy, V. R., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 34. Retrieved from [Link]
-
Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Hansen, M. J., & Skrydstrup, T. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 7(2), 35. Retrieved from [Link]
-
Hegazy, M. F., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity. eScholarship.org. Retrieved from [Link]
-
Hegazy, M. F., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 349-372. Retrieved from [Link]
-
Patil, P. S., et al. (2014). Synthesis and new arylated Quinolines by Suzuki cross coupling. ResearchGate. Retrieved from [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Torres, E., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(1), 235-249. Retrieved from [Link]
- Wang, C., et al. (2016). External oxidant-free alkylation of quinoline and pyridine derivatives.
-
Hegazy, M. F., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Taylor & Francis Online. Retrieved from [Link]
-
Hegazy, M. F., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. PubMed. Retrieved from [Link]
- Siddiqui, I. R., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Journal of Applicable Chemistry, 3(5), 2058-2066.
-
SpectraBase. (n.d.). Quinoline. SpectraBase. Retrieved from [Link]
- Riehm, P. (1885). Process for the preparation of derivatives of 2-methylquinoline (quinaldin). Google Patents.
-
Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. Synthesis, 2001(11), 1704-1710. Retrieved from [Link]
-
Majumder, S., & Webster, R. D. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1015. Retrieved from [Link]
- Deshmukh, M. B., et al. (2012). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research, 2(2), 88-92.
-
O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 45. Retrieved from [Link]
- Pal, A., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]
-
Felpin, F.-X. (2015). Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF. New Journal of Chemistry, 39(1), 193-197. Retrieved from [Link]
-
Ali, M., & Siddiqui, I. R. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 78(8), 1089. Retrieved from [Link]
-
Biscoe, M. R., & Fu, G. C. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(18), 3384-3387. Retrieved from [Link]
-
Bartle, K. D., & Jones, D. W. (1969). Anomalous chemical shifts of methyl groups of 2,4-dimethylbenzo[g]quinoline. Journal of the Chemical Society B: Physical Organic, 388-391. Retrieved from [Link]
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575-8578. Retrieved from [Link]
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- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Procedure for synthesizing Iridium complexes using 2-(2,4-dimethylphenyl)quinoline ligands
An Application Guide for the Synthesis and Characterization of Cyclometalated Iridium(III) Complexes Featuring 2-(2,4-dimethylphenyl)quinoline Ligands
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the synthesis, purification, and characterization of phosphorescent iridium(III) complexes utilizing the 2-(2,4-dimethylphenyl)quinoline (dmpq) cyclometalating ligand. This class of complexes is of significant interest for applications in organic light-emitting diodes (OLEDs), photodynamic therapy, and chemical sensing, owing to their robust photophysical properties and the tunability of their emission characteristics.[1][2][3]
The protocols detailed herein are designed for researchers, chemists, and materials scientists. The guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the synthetic strategy. The overall approach is a well-established two-stage process: first, the synthesis of the crucial chloro-bridged iridium dimer, followed by the introduction of an ancillary ligand to yield the final, stable monomeric complex.
Part 1: Synthesis of the 2-(2,4-dimethylphenyl)quinoline (dmpq) Ligand
Principle: The foundational step is the creation of the C^N cyclometalating ligand. While several methods exist for synthesizing 2-arylquinolines, the Suzuki-Miyaura cross-coupling reaction offers a versatile and high-yielding route.[4][5] This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a halo-quinoline (e.g., 2-chloroquinoline) and an arylboronic acid. The choice of catalyst, ligand, and base is critical for driving the reaction to completion and minimizing side products.[4][6]
Experimental Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine 2-chloroquinoline (1.0 equiv.), (2,4-dimethylphenyl)boronic acid (1.3 equiv.), potassium carbonate (K₂CO₃) (2.0 equiv.), and dichlorobis(triphenylphosphine)palladium(II) ([PdCl₂(PPh₃)₂]) (3-5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 3:1 v/v), via syringe.[6] The biphasic system is common for Suzuki couplings, with the base residing primarily in the aqueous phase.
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-90 °C. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.[4]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-(2,4-dimethylphenyl)quinoline as a pure solid.
-
Part 2: Synthesis of the Iridium(III) Complex
Principle: The synthesis of the final heteroleptic iridium complex, [(dmpq)₂Ir(L^X)], where L^X is an ancillary ligand, proceeds via a chloro-bridged dimer intermediate, [(dmpq)₂Ir(μ-Cl)]₂. This method, often referred to as the Nonoyama reaction, involves the cyclometalation of the dmpq ligand with an iridium salt, typically iridium(III) chloride hydrate (IrCl₃·3H₂O).[7] The resulting dimer is then cleaved by the addition of an ancillary ligand, such as acetylacetonate (acac), to form the stable, monomeric, and often highly luminescent complex.[8][9]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the target Iridium(III) complex.
Protocol 2: Synthesis of the Chloro-Bridged Iridium(III) Dimer, [(dmpq)₂Ir(μ-Cl)]₂
-
Reaction Setup: Combine IrCl₃·3H₂O (1.0 equiv.) and the synthesized 2-(2,4-dimethylphenyl)quinoline (dmpq) ligand (2.5 equiv.) in a round-bottom flask. The slight excess of the ligand ensures complete consumption of the expensive iridium salt.
-
Solvent Addition: Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water. This solvent system is effective at solubilizing both the inorganic salt and the organic ligand at elevated temperatures.[8]
-
Inert Atmosphere: Purge the mixture with Argon or Nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Reaction Execution: Heat the mixture to reflux (approx. 120-130 °C) under an inert atmosphere for 24 hours. A color change and the formation of a precipitate are typically observed.
-
Isolation: Cool the reaction to room temperature. Add deionized water to precipitate the product fully. Collect the solid by vacuum filtration, wash thoroughly with methanol, and then diethyl ether to remove unreacted ligand and other impurities. Dry the resulting yellow or orange powder under vacuum. This dimer is often used in the next step without further purification.
Protocol 3: Synthesis of the Monomeric Complex, [(dmpq)₂Ir(acac)]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend the chloro-bridged dimer [(dmpq)₂Ir(μ-Cl)]₂ (1.0 equiv.) in a solvent such as 2-ethoxyethanol or dichloromethane.
-
Reagent Addition: Add the ancillary ligand, acetylacetone (acacH) (2.5-3.0 equiv.), followed by a mild base like sodium carbonate (Na₂CO₃) (5.0-6.0 equiv.). The base deprotonates the acetylacetone, facilitating its coordination to the iridium center and cleaving the chloride bridges.[9]
-
Reaction Execution: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting dimer spot disappears.
-
Work-up and Purification:
-
Cool the solution to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a dichloromethane/hexane mixture) to afford the pure [(dmpq)₂Ir(acac)] complex. Recrystallization from a solvent system like dichloromethane/hexane can provide analytically pure material.
-
Part 3: Data Presentation and Characterization
The successful synthesis of the target complex must be confirmed through rigorous analytical techniques.
Table 1: Summary of Reagents and Typical Yields
| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Ligand | 2-Chloroquinoline (1.0 eq) | (2,4-dimethylphenyl)boronic acid (1.3 eq) | [PdCl₂(PPh₃)₂] (3-5 mol%), K₂CO₃ (2.0 eq) | Dioxane/H₂O (3:1) | 80-90 | 8-12 | 75-90 |
| Dimer | IrCl₃·3H₂O (1.0 eq) | dmpq ligand (2.5 eq) | None | 2-Ethoxyethanol/H₂O (3:1) | 120-130 | 24 | 60-75 |
| Complex | [(dmpq)₂Ir(μ-Cl)]₂ (1.0 eq) | Acetylacetone (2.5 eq) | Na₂CO₃ (5.0 eq) | 2-Ethoxyethanol | 120-130 | 4-6 | 70-85 |
Self-Validating System: Expected Characterization Results
-
¹H and ¹³C NMR Spectroscopy: This is the primary tool for structural elucidation. The ¹H NMR spectrum should show distinct aromatic signals corresponding to both the dmpq ligands and the ancillary ligand. The successful cyclometalation is confirmed by the coordination-induced shifts of the protons on the quinoline and phenyl rings.[7][10] The ¹³C NMR will show a resonance for the metalated carbon (Ir-C) at a characteristic downfield shift.[10]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to confirm the molecular weight of the final complex. The observed mass should correspond to the calculated isotopic pattern for C₄₉H₄₃IrN₂O₂.[7][11]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should be within ±0.4% of the calculated values for the empirical formula, confirming the purity of the bulk sample.
-
Photophysical Characterization: UV-visible absorption and photoluminescence (PL) spectroscopy are performed on dilute solutions of the complex. The absorption spectrum typically shows intense π-π* transitions in the UV region and broader metal-to-ligand charge transfer (MLCT) bands in the visible region.[11] The PL spectrum will reveal the emission color and quantum yield, which are key performance metrics for optoelectronic applications.[8][12]
References
-
Dalton Transactions. Cyclometalated Ir(iii) complexes containing quinoline–benzimidazole-based N^N ancillary ligands: structural and luminescence modulation by varying the substituent groups or the protonation/deprotonation state of imidazole units. RSC Publishing. [Link]
-
Inorganic Chemistry. Enhanced Deep-Red Phosphorescence in Cyclometalated Iridium Complexes with Quinoline-Based Ancillary Ligands. (2023). ACS Publications. [Link]
-
Optica Publishing Group. Phosphorescent Iridium (III) Complexes for Organic Light Emitting Diodes. (2014). [Link]
-
New Journal of Chemistry. Highly phosphorescent green emitting iridium(III) complex for application in OLEDs. (2014). [Link]
-
PubMed. Design and Synthesis of Heteroleptic Cyclometalated Iridium(III) Complexes Containing Quinoline-Type Ligands that Exhibit Dual Phosphorescence. (2016). [Link]
-
Inorganic Chemistry. Design and Synthesis of Heteroleptic Cyclometalated Iridium(III) Complexes Containing Quinoline-Type Ligands that Exhibit Dual Phosphorescence. (2016). ACS Publications. [Link]
-
SPIE Digital Library. Water-soluble iridium phosphorescent complexes for OLED applications. (2012). [Link]
-
Paper-Research. Highly phosphorescent perfect green emitting iridium(iii) complex for application in OLEDs. (2013). [Link]
-
PubMed. New cyclometalated iridium(III) complexes bearing substituted 2-(1H-benzimidazol-2-yl)quinoline: Synthesis, characterization, electrochemical and anticancer studies. (2024). [Link]
-
Beilstein Journal of Organic Chemistry. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. (2009). [Link]
-
Organometallics. Synthesis and Photophysical, Electrochemical, and Electrophosphorescent Properties of a Series of Iridium(III) Complexes Based on Quinoline Derivatives and Different β-Diketonate Ligands. (2006). ACS Publications. [Link]
-
Frontiers in Chemistry. Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application. (2021). [Link]
-
Molecules. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (2015). MDPI. [Link]
-
Dalton Transactions. Highly efficient electrochemiluminescence from iridium(iii) complexes with 2-phenylquinoline ligand. (2019). RSC Publishing. [Link]
-
MDPI. Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. (2023). [Link]
-
Dalton Transactions. Using coligands to gain mechanistic insight into iridium complexes hyperpolarized with para-hydrogen. (2019). RSC Publishing. [Link]
-
Chemical Science. Click-ready iridium(iii) complexes as versatile bioimaging probes for bioorthogonal metabolic labeling. (2017). RSC Publishing. [Link]
-
ResearchGate. Synthesis, Crystal Structure and Photophysical Properties of Iridium(Ⅲ) Complex Based on 4-methyl-2-phenylquinoline and Pentane-2,4-dione Ligands. (2025). [Link]
-
Dalton Transactions. Synthesis and biological evaluation of mixed-ligand cyclometalated iridium(iii)–quinoline complexes. (2021). RSC Publishing. [Link]
-
Europe PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
PubMed. Isolation and characterization of iridium(III) and iridium(V) complexes of 2-(arylazo)pyridine and studies of amine fusion reactions at the coordinated diazo-ligand. (2004). [Link]
-
SciSpace. Synthesis and Characterization of Aminocarboxylato Iridium(III) Complexes. (1997). [Link]
-
Sungkyunkwan University Repository. Synthesis of New Heteroleptic Iridium(III) Complex Consisting of 2-Phenylquinoline and 2-[4-(Trimethylsilyl) phenyl]Pyridine for Red and White Organic Light-Emitting Diodes. (2017). [Link]
-
MDPI. Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines. (2024). [Link]
-
National Institutes of Health. Recent Advancement in the Synthesis of Ir-Based Complexes. (2023). [Link]
-
ResearchGate. Synthesis of new arylated Quinolines by Suzuki cross coupling. [Link]
-
ResearchGate. Photophysical properties of the iridium(III) complexes. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Phosphorescent Iridium (III) Complexes for Organic Light Emitting Diodes [opg.optica.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and characterization of iridium(III) and iridium(V) complexes of 2-(arylazo)pyridine and studies of amine fusion reactions at the coordinated diazo-ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Click-ready iridium(iii) complexes as versatile bioimaging probes for bioorthogonal metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly efficient electrochemiluminescence from iridium(iii) complexes with 2-phenylquinoline ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Step-by-step recrystallization methods for 2-(2,4-dimethylphenyl)quinoline
Application Note: High-Purity Recrystallization Protocols for 2-(2,4-dimethylphenyl)quinoline
Introduction & Compound Profile
2-(2,4-dimethylphenyl)quinoline is a substituted 2-arylquinoline, a structural motif frequently encountered in antimalarial pharmacophores, optoelectronic materials (OLEDs), and transition metal ligands.
From a purification standpoint, this molecule presents specific physicochemical challenges:
-
Lipophilicity: The dimethylphenyl group significantly increases
(approx. 4.5–5.0) compared to the parent quinoline, reducing water solubility and increasing solubility in non-polar solvents. -
Basicity: The quinoline nitrogen provides a handle for acid-base manipulation, though steric hindrance from the 2-aryl group may slightly attenuate pKa.[1]
-
Crystallization Behavior: Like many aryl-quinolines, it has a tendency to "oil out" (liquid-liquid phase separation) rather than crystallize if the solvent polarity is not carefully tuned.[1]
This guide details three field-proven protocols to isolate high-purity crystals (>99% HPLC), moving from standard solvent methods to reactive crystallization.
Pre-Crystallization Assessment
Before scaling up, perform a Solubility Screen using 50 mg of crude material.
Table 1: Solvent Selection Matrix for 2-Arylquinolines
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Ethanol (Abs.) | High | Low | Primary | Best balance of polarity; promotes good crystal habit. |
| Methanol | Very High | Moderate | Secondary | Risk of yield loss due to high cold solubility. |
| Ethyl Acetate | High | High | Poor | Often requires an anti-solvent (Hexane/Heptane). |
| Dichloromethane | Very High | Very High | Solvent | Too soluble for crystallization; use for transfer only. |
| Water | Insoluble | Insoluble | Anti-solvent | Use carefully; excess causes oiling out. |
Protocol A: Single-Solvent Recrystallization (Ethanol)
Target Application: Removal of trace starting materials and non-polar byproducts.
The Mechanism: Ethanol is a polar protic solvent. At boiling point (78°C), it disrupts the crystal lattice of the quinoline. Upon cooling, the lipophilic nature of the 2-(2,4-dimethylphenyl) moiety drives the molecule out of the polar solution, while more polar impurities remain dissolved.
Step-by-Step Procedure:
-
Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add Absolute Ethanol (approx. 5–7 mL per gram of solute).
-
Critical Step: Heat the mixture to reflux (80°C oil bath). Add additional ethanol in small aliquots (0.5 mL) through the condenser until the solid just dissolves.
-
Note: If the solution is dark/colored, cool slightly, add Activated Carbon (1-2 wt%) , reflux for 5 mins, and filter hot through a Celite pad.
-
-
Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring.
-
Why? Rapid cooling traps impurities in the crystal lattice.
-
-
Crystallization: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour.
-
Troubleshooting: If no crystals form, scratch the inner glass wall with a glass rod to induce nucleation.[2]
-
-
Isolation: Filter the crystals using a Buchner funnel. Wash with cold ethanol (-20°C).
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours to remove solvates.
Protocol B: Binary Solvent Recrystallization (EtOAc / Heptane)
Target Application: Purification when the compound is too soluble in alcohols or oils out.
The Mechanism: Ethyl Acetate (EtOAc) acts as the "good" solvent, while Heptane acts as the "anti-solvent." By slowly increasing the ratio of Heptane, we lower the solubility limit in a controlled manner, forcing the quinoline to crystallize while keeping non-polar impurities (like unreacted dimethyl-anilines) in solution.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude material in the minimum amount of boiling Ethyl Acetate .
-
Anti-Solvent Addition: While maintaining a gentle reflux, add Heptane dropwise.
-
Visual Cue: Continue adding until a faint, persistent cloudiness (turbidity) appears.
-
-
Clarification: Add 1-2 drops of pure EtOAc to clear the turbidity. The solution is now saturated.
-
Cooling: Turn off the heat and allow the flask to cool undisturbed.
-
Optimization: Wrap the flask in aluminum foil to slow the cooling rate further; this yields larger, purer prisms.
-
-
Harvest: Collect crystals via filtration. Wash with a 1:4 mixture of cold EtOAc:Heptane.
Protocol C: Reactive Crystallization (Salt Formation)
Target Application: Recovery of product from viscous oils or complex reaction mixtures.
The Mechanism: If the neutral molecule refuses to crystallize (persistent oil), we exploit the basic nitrogen to form a crystalline salt (Hydrochloride or Picrate).[3] This changes the lattice energy entirely.
Step-by-Step Procedure:
-
Solubilization: Dissolve the oily crude (1 eq) in Diethyl Ether or Dioxane .
-
Acidification: Dropwise, add 4M HCl in Dioxane (1.1 eq).
-
Observation: A white to yellow precipitate (the hydrochloride salt) should form immediately.
-
-
Isolation of Salt: Filter the salt and wash with dry ether.
-
Free Base Regeneration (Optional):
-
Suspend the salt in water.
-
Neutralize with 10% aqueous
or . -
Extract the liberated free base into DCM, dry over
, and evaporate. The resulting solid often crystallizes easily using Protocol A.
-
Visualization of Workflows
Figure 1: Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification pathway based on physical state and solubility.
Figure 2: Recrystallization Workflow (Method A)
Caption: Step-by-step workflow for the primary ethanol recrystallization protocol.
Analytical Validation
To ensure scientific integrity, the purified product must meet the following criteria:
-
Melting Point: Expect a sharp range (e.g., within 1–2°C). Broad ranges indicate impurities or solvent occlusion.
-
Reference: 2-phenylquinoline melts at ~84°C; dimethyl derivatives often have higher melting points due to increased molecular weight and packing efficiency [1].
-
-
1H NMR: Check for the disappearance of starting material peaks (e.g., aldehyde protons from Friedlander synthesis or aniline peaks).
-
HPLC: Purity should be >99% (Area %) at 254 nm.
References
-
Musser, J. H. (1988). Synthesis and Antiallergic Activity of 2-Arylquinolines. Journal of Medicinal Chemistry.
-
Solomon, V. R., & Lee, H. (2011).[4] Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7047, Quinoline.
Sources
- 1. 2-(2,4-dimethylphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide | C27H22N4O3S2 | CID 1358622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3,4-Dimethylphenyl quinoline-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Rapid and Efficient Synthesis of 2-(2,4-dimethylphenyl)quinoline via Microwave-Assisted Friedländer Annulation
Abstract & Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group, has been a cornerstone for quinoline synthesis for over a century.[3][4][5] However, traditional thermal methods often require harsh conditions, long reaction times, and can result in lower yields.[3] This application note details a robust and highly efficient protocol for the synthesis of 2-(2,4-dimethylphenyl)quinoline using Microwave-Assisted Organic Synthesis (MAOS). MAOS leverages the principles of green chemistry to offer significant advantages, including drastically reduced reaction times (from hours to minutes), improved reaction yields, and enhanced product purity.[6][7][8][9] By employing direct, uniform heating of polar molecules, microwave irradiation provides a superior alternative to conventional heating for accelerating this key heterocyclic transformation.[8][10]
The Friedländer Reaction: Mechanism and Rationale
The synthesis of 2-(2,4-dimethylphenyl)quinoline is achieved through the acid-catalyzed Friedländer condensation of 2-aminoacetophenone with 1-(2,4-dimethylphenyl)ethan-1-one. The reaction proceeds through one of two primary mechanistic pathways: an "aldol-first" or a "Schiff base-first" route.[4][11]
-
Schiff Base-First Pathway (Proposed Dominant Route): The reaction initiates with the formation of a Schiff base (imine) between the amino group of 2-aminoacetophenone and the carbonyl group of 1-(2,4-dimethylphenyl)ethan-1-one. This is followed by an intramolecular aldol-type condensation, where the enolate of the acetophenone moiety attacks the imine carbon.
-
Aldol-First Pathway: An initial intermolecular aldol condensation occurs between the two ketone reactants.[12]
In both pathways, the final step is a dehydration (aromatization) of the cyclized intermediate to yield the stable quinoline ring system.[3] Glacial acetic acid serves as an excellent bifunctional reagent in this protocol, acting as both a Brønsted acid catalyst to facilitate condensation and a polar solvent that efficiently absorbs microwave energy.[11][13]
Figure 1: Proposed Schiff base-first mechanism for the Friedländer synthesis.
Detailed Experimental Protocol
This protocol is optimized for a standard laboratory microwave synthesizer. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagents & Materials | Equipment |
| 2-Aminoacetophenone | Microwave Synthesizer (e.g., CEM, Biotage, Milestone) |
| 1-(2,4-dimethylphenyl)ethan-1-one | 10 mL Microwave Process Vial & Cap |
| Glacial Acetic Acid | Magnetic Stirrer Bar |
| Ethyl Acetate (EtOAc) | Rotary Evaporator |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Thin-Layer Chromatography (TLC) Plates (Silica) |
| Brine (Saturated NaCl soln.) | Glassware for Extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Column Chromatography Setup (Silica Gel) |
Step-by-Step Synthesis Procedure
-
Vial Preparation: Place a magnetic stirrer bar into a 10 mL microwave process vial.
-
Reagent Addition: To the vial, add 2-aminoacetophenone (1.0 mmol, 135.2 mg) and 1-(2,4-dimethylphenyl)ethan-1-one (1.1 mmol, 163.0 mg, 1.1 eq).
-
Solvent/Catalyst Addition: Add glacial acetic acid (3.0 mL).
-
Sealing: Securely seal the vial with a cap. Causality Note: Proper sealing is critical to maintain pressure and prevent solvent evaporation at elevated temperatures.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the reaction mixture at 160 °C for 10 minutes .[1][11] The instrument will automatically modulate power to maintain the set temperature.
-
Cooling: After irradiation is complete, allow the vial to cool to room temperature (typically via a jet of compressed air in the synthesizer).
-
Quenching and Neutralization: Carefully uncap the vial and pour the reaction mixture into a beaker containing 20 mL of ice-cold water. Slowly neutralize the mixture by adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH ~7-8). Trustworthiness Note: This step quenches the reaction and neutralizes the acidic catalyst, which is essential for effective extraction.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane:ethyl acetate gradient) to afford the pure 2-(2,4-dimethylphenyl)quinoline.
Figure 2: Experimental workflow for microwave-assisted synthesis.
Results and Characterization
The microwave-assisted protocol consistently provides the target compound in high yield after purification.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Catalyst / Solvent | Temp. (°C) | Time (min) | Typical Yield |
| 2-Aminoacetophenone | 1-(2,4-dimethylphenyl)ethan-1-one | Glacial Acetic Acid | 160 | 10 | 85-95% |
Product Characterization
The identity and purity of the synthesized 2-(2,4-dimethylphenyl)quinoline should be confirmed using standard analytical techniques.[14]
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the quinoline and dimethylphenyl protons. Aromatic protons of the quinoline ring will appear in the range of δ 7.4-8.2 ppm. The two methyl groups on the phenyl ring will appear as singlets around δ 2.1-2.4 ppm. The protons of the dimethylphenyl ring will also be present in the aromatic region.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should display the correct number of carbon signals corresponding to the quinoline and dimethylphenyl moieties. Aromatic carbons typically appear between δ 120-160 ppm.
-
Mass Spectrometry (ESI-MS): The mass spectrum will show a prominent peak for the protonated molecular ion [M+H]⁺. For C₁₇H₁₅N, the expected m/z would be approximately 234.13.
-
TLC Analysis: Using a 4:1 Hexane:EtOAc mobile phase, the product should appear as a single spot with a distinct Rf value, confirming its purity.
Discussion: The MAOS Advantage
The success of this protocol is rooted in the principles of microwave heating. Unlike conventional heating which relies on slow thermal conduction, microwave irradiation directly energizes polar molecules (in this case, the reactants and acetic acid) through dielectric heating.[8] This results in:
-
Rapid & Uniform Heating: The entire reaction volume is heated simultaneously, eliminating thermal gradients and enabling precise temperature control.[8]
-
Rate Acceleration: The high reaction temperatures achieved in a sealed vessel, well above the solvent's boiling point, dramatically accelerate the reaction rate according to the Arrhenius equation. This reduces reaction times from many hours to mere minutes.[13][15]
-
Improved Yields and Purity: The short reaction times at high temperatures often minimize the formation of side products that can occur during prolonged heating in conventional methods.[6][7]
-
Green Chemistry: This method aligns with green chemistry principles by reducing energy consumption and often allowing for solvent-free conditions or the use of less hazardous solvents.[16]
Conclusion
The microwave-assisted Friedländer synthesis described herein provides a highly efficient, rapid, and reproducible method for obtaining 2-(2,4-dimethylphenyl)quinoline. This protocol offers significant improvements over classical synthetic routes, making it an invaluable tool for researchers in medicinal chemistry and drug discovery who require rapid access to diverse quinoline libraries for biological screening and lead optimization.
References
-
Friedländer synthesis. Wikipedia. [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. [Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis. Journal of the American Chemical Society. [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. ResearchGate. [Link]
-
Green Chemistry Approach to the Synthesis of 2-Aryl-4-ferrocenyl-quinoline Derivatives under Microwave Irradiation. ResearchGate. [Link]
-
Quinolines: Microwave-assisted synthesis and their antifungal, anticancer and radical scavenger properties. CONICET. [Link]
-
Microwave Assisted Friedlander Synthesis. Scribd. [Link]
-
Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. MDPI. [Link]
-
Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Bentham Science Publishers. [Link]
-
MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. E-Journal of Chemistry. [Link]
-
Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Bentham Science Publishers. [Link]
-
An efficient synthesis of quinolines under solvent-free conditions. Indian Academy of Sciences. [Link]
-
Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. ResearchGate. [Link]
-
Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines. Journal of Namibian Studies. [Link]
-
Microwave-assisted Synthesis of Quinolines. Bentham Science Publishers. [Link]
-
Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives. MDPI. [Link]
-
External oxidant-free alkylation of quinoline and pyridine derivatives - Supporting Information. Beilstein Journal of Organic Chemistry. [Link]
-
Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]
-
CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida Digital Commons. [Link]
-
Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. scribd.com [scribd.com]
- 16. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
Technical Support Center: Palladium Removal from 2-(2,4-dimethylphenyl)quinoline
Status: Operational Ticket ID: PD-REM-QUIN-001 Lead Scientist: Dr. Aris (Senior Application Scientist)
Executive Summary & Diagnostic Assessment[1][2]
The Challenge: Removing palladium (Pd) from 2-(2,4-dimethylphenyl)quinoline presents a specific "competitor ligand" challenge. The quinoline nitrogen is a Lewis base that coordinates strongly with Pd(II), effectively competing with standard scavengers. Furthermore, the lipophilic nature of the 2,4-dimethylphenyl group ensures the molecule dissolves well in non-polar solvents, but the steric bulk of the ortho-methyl group can trap Pd species within the crystal lattice during isolation.
Target Specification: Per ICH Q3D guidelines for oral drug products, the target is typically < 10 ppm (Option 1 limit based on 10g daily dose) or < 20 ppm depending on your specific daily dose calculation [1].
Diagnostic: Which Method Fits Your Stream?
Before proceeding, assess your crude mixture using the decision matrix below.
Figure 1: Decision matrix for selecting the optimal palladium removal strategy based on oxidation state and scale.
Method A: Functionalized Silica Scavengers (The Gold Standard)
Best For: Late-stage intermediates where yield loss must be minimized (< 1% loss) and Pd levels are moderate (500–1000 ppm).
The Science: Unlike standard silica, functionalized silicas (e.g., SiliaMetS®, Biotage® ISOLUTE) use grafted ligands. For quinolines, Thiol (SH) is the baseline, but Dimercaptotriazine (DMT) is superior because it is a bidentate ligand that out-competes the quinoline nitrogen for the Pd center [2].
Protocol: Batch Mode Scavenging
Reagents: SiliaMetS® Thiol or DMT (preferred).[1][2] Solvent Compatibility: THF, EtOAc, Toluene, DCM. (Avoid MeOH if using Thiol, as it can slow kinetics).
-
Dissolution: Dissolve the crude 2-(2,4-dimethylphenyl)quinoline in 10 volumes of Toluene or EtOAc.
-
Loading: Add 4–8 equivalents of Scavenger (w/w relative to the Pd content, NOT the product).
-
Rule of Thumb: If Pd content is unknown, start with 10% w/w of scavenger relative to the mass of the crude product.
-
-
Temperature: Heat to 50–60°C .
-
Critical: Room temperature scavenging is often too slow for N-heterocycles because the Pd-Quinoline bond dissociation energy is high. Heat provides the activation energy for ligand exchange.
-
-
Duration: Stir for 4–12 hours.
-
Filtration: Filter hot through a 0.45 µm PTFE membrane or a Celite pad to remove the silica.
-
Analysis: Check Pd levels via ICP-MS.
Comparative Efficiency Data (Typical for N-Heterocycles)
| Scavenger Type | Functional Group | Pd Removal Efficiency | Rec.[1][2][3] Temp |
| SiliaMetS® Thiol | Propylthiol | Good (80-90%) | 50°C |
| SiliaMetS® DMT | Dimercaptotriazine | Excellent (>95%) | RT - 50°C |
| TMT (Trimercaptotriazine) | TMT (Resin) | Very Good (>90%) | 50°C |
| Standard Silica | -OH | Poor (<20%) | N/A |
Method B: The L-Cysteine Wash (Scalable Extraction)
Best For: Large-scale batches (>1 kg) where solid scavengers are too expensive.
The Science: L-Cysteine is a zwitterionic amino acid with a high affinity for Pd due to its sulfur and amine groups. It forms a water-soluble Pd-Cysteine complex that pulls Pd from the organic phase (containing your quinoline) into the aqueous phase [3].
Protocol: Liquid-Liquid Extraction
Reagents: L-Cysteine (or N-Acetylcysteine), Water, EtOAc or Toluene.
-
Preparation: Dissolve crude product in EtOAc (10 vol).
-
Wash Solution: Prepare a 10% wt/vol aqueous solution of L-Cysteine.
-
Note: The pH should be neutral to slightly acidic. Avoid high pH, as it might deprotonate the quinoline and cause emulsion or solubility issues.
-
-
Execution: Add the aqueous L-Cysteine solution (5 vol) to the organic layer.
-
Agitation: Stir vigorously at 40–50°C for 1 hour.
-
Why Heat? Just like with silica, heat promotes the ligand exchange from Quinoline-Pd to Cysteine-Pd.
-
-
Separation: Allow layers to separate. The Pd will migrate to the aqueous layer (often turning it yellow/orange).
-
Repeat: Perform the wash 2–3 times.
-
Polishing: Wash the organic layer once with brine to remove residual cysteine, then dry over Na₂SO₄.
Method C: Adsorptive Crystallization (Polishing)
Best For: Final API steps to drop Pd from ~50 ppm to < 10 ppm.
The Science: Pd can become occluded (trapped) inside the crystal lattice of 2-(2,4-dimethylphenyl)quinoline. Standard recrystallization often fails because the Pd re-dissolves and re-precipitates with the product. "Spiking" the hot solution with an adsorbent prevents this.
Protocol
-
Dissolve: Dissolve product in minimum hot solvent (e.g., Ethanol or IPA).
-
Spike: Add 1–5% w/w Activated Carbon (specifically wood-based, chemically activated grades like chemically activated wood-based carbon are often better for Pd) OR 1% w/w SiliaMetS Thiol .
-
Stir: Stir at reflux for 30 minutes.
-
Hot Filtration: Filter strictly while hot to remove the carbon/silica.
-
Crystallize: Allow the filtrate to cool slowly to induce crystallization.
-
Wash: Wash the filter cake with cold solvent.
Troubleshooting & FAQ
Q: I used Activated Carbon, but my Pd levels barely dropped. Why? A: You likely have Pd(II) coordinated to the quinoline nitrogen. Activated carbon is excellent for Pd(0) (colloidal black particles) but acts poorly on tight Pd(II)-N complexes. You must use a chemically active scavenger (Method A or B) to break the coordination bond.
Q: The L-Cysteine wash formed a terrible emulsion. A: This is common with quinolines if the pH is incorrect.
-
Fix: Add brine to the aqueous layer to increase ionic strength.
-
Alternative: Switch to N-Acetylcysteine (NAC) . It is more organic-soluble and less prone to emulsions, though slightly more expensive.
Q: My product is turning yellow after scavenging. A: This may be residual oxidized scavenger or trace colloidal Pd.
-
Fix: Pass the solution through a small pad of Celite mixed with 10% Activated Carbon. This acts as a physical filter for color bodies.
Q: Can I use column chromatography? A: Yes, but it is inefficient for scale-up. If you must, use a "capping" layer of Thiol-Silica at the top of your column. As the compound elutes, the Pd is trapped at the head of the column.
Workflow Visualization
Figure 2: Standard operating procedure for solid-phase scavenging.
References
-
International Council for Harmonisation (ICH). (2019). Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency. [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]
-
Biotage. (2023).[4] How to Remove Palladium in three easy steps. Biotage Blog. [Link]
Sources
Optimizing sublimation purification for 2-(2,4-dimethylphenyl)quinoline
Executive Summary
Welcome to the Technical Support Center. You are likely working with 2-(2,4-dimethylphenyl)quinoline (CAS: 1198-37-4), a critical organic semiconductor intermediate often used as a ligand for iridium-based phosphorescent emitters (OLEDs) or as a bioactive quinoline scaffold in pharmaceutical research.
Achieving electronic-grade purity (>99.9%) or pharma-grade polymorph control requires moving beyond standard recrystallization. This guide details the Gradient Sublimation workflow, specifically tailored to handle the thermal stability and volatility profile of phenylquinoline derivatives.
Part 1: Pre-Sublimation Assessment (The "Go/No-Go" Phase)
WARNING: Do not attempt sublimation on crude material with <95% purity. Sublimation is a polishing step, not a bulk separation method for heavy byproducts.
Material Profile
| Property | Data | Technical Note |
| Molecular Weight | 233.31 g/mol | Relatively light; high volatility expected under vacuum. |
| Boiling Point | ~265°C (atm) | Vacuum sublimation target will be significantly lower (~110–140°C). |
| Physical State | Solid/Crystalline | Likely sublimes from solid state if vacuum < |
| Critical Impurities | Pd catalysts, Halides, Boronic acids | Must be removed via column chromatography/recrystallization before sublimation. |
Required Pre-Computation (TGA/DSC)
Before loading the boat, you must determine the Decomposition Temperature (
-
Run TGA (Thermogravimetric Analysis): Identify the temperature at 5% weight loss (
). Your sublimation source temperature ( ) must be at least 30°C below this value to avoid carbonization. -
Run DSC (Differential Scanning Calorimetry): Identify the melting point (
).-
Scenario A (
): True sublimation (Solid Gas). Preferred for highest purity. -
Scenario B (
): Evaporation (Liquid Gas). Faster rate, but higher risk of "bumping" or splashing impurities.
-
Part 2: The Gradient Sublimation Protocol
This protocol uses a three-zone horizontal tube furnace under high vacuum.
Step 1: System Preparation & Loading
-
The Boat: Use a fused silica or quartz boat.
-
Pro-Tip: Do not pack the powder tightly. Mix your material with inert silica beads or quartz wool if it is a fine powder. This increases the surface area and prevents "sintering" (crusting over), which blocks sublimation from the bulk.
-
-
The Vacuum: Target pressure:
Torr or lower.-
Why: Lower pressure reduces the required temperature, widening the gap between sublimation and decomposition.
-
Step 2: The Degassing Phase (Critical)
-
Action: Heat the source zone to ~80°C (well below sublimation point) under dynamic vacuum for 2–4 hours.
-
Reasoning: Phenylquinolines are hygroscopic and may trap synthesis solvents (toluene/ethanol). Residual solvent molecules act as "virtual leaks," destroying vacuum integrity and causing oxidative degradation during the high-heat phase.
Step 3: Establishing the Thermal Gradient
You must create a temperature drop along the tube to separate the target molecule from more volatile and less volatile impurities.[1]
-
Zone 1 (Source):
(Start at 130°C, ramp slowly). -
Zone 2 (Purification):
. -
Zone 3 (Collection):
(or water-cooled cold finger).
Visual Workflow:
Figure 1: Optimized workflow for organic semiconductor sublimation. Note the critical "Degas" phase to prevent oxidative degradation.
Part 3: Troubleshooting & FAQs
Q1: My material is turning black/charring in the source boat. What is happening? Diagnosis: Thermal Decomposition. Root Cause:
-
Oxygen Leak: Even a micro-leak at high temperatures (
) causes rapid oxidation of the quinoline ring. -
Temperature too High: You exceeded the decomposition temperature (
). -
Catalyst Residue: Residual Palladium (Pd) from the Suzuki coupling acts as a hotspot, catalyzing degradation. Solution:
-
Check vacuum seals with a helium leak detector.
-
Perform a "pre-filtration" of the crude through a metal-scavenging silica column before sublimation.
-
Lower
and increase sublimation time.
Q2: The sublimation rate is incredibly slow (<10 mg/hour). How do I speed it up? Diagnosis: Kinetic Limitation. Root Cause:
-
Surface Area: The powder has sintered into a hard puck.
-
Mean Free Path: The distance between the source and the cold finger is too large for the current vacuum level. Solution:
-
Carrier Gas: Introduce a trace flow of high-purity Argon (0.5–1.0 sccm). This acts as a carrier, increasing mass transfer rates without breaking the vacuum significantly.
-
Quartz Wool: Remix the source boat with quartz wool to maintain porosity.
Q3: I see crystals, but they are yellow/brown instead of white/off-white. Is this pure? Diagnosis: Co-sublimation of Impurities. Root Cause: The thermal gradient is too steep or the source temperature is too high, causing colored impurities (often isomers or oligomers) to travel with the product. Solution:
-
Multi-Zone Harvesting: Do not collect the entire deposition. The "front" (closest to source) usually contains heavy impurities. The "tail" (furthest) contains volatile impurities. Collect only the middle zone (the "heart" cut).
Part 4: Logic Tree for Troubleshooting
Figure 2: Decision matrix for common sublimation failure modes.
References
-
Mechanism of Gradient Sublimation
- Lee, S., et al. (2012).
-
Purification of Phenylquinoline Derivatives
-
Ilango, K., et al. (2015).[2] "Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines." Austin Journal of Analytical and Pharmaceutical Chemistry.
-
-
Physical Properties of 2,4-Dimethylquinoline (Analogous Backbone)
- Forrest, S. R., et al. (2004). "Purification of organic semiconductors by vacuum sublimation." Applied Physics Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]
- 3. Quinoline, 2,4-dimethyl- [webbook.nist.gov]
- 4. 2,4-DIMETHYLQUINOLINE CAS#: 1198-37-4 [m.chemicalbook.com]
- 5. PubChemLite - 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid (C18H15NO2) [pubchemlite.lcsb.uni.lu]
- 6. 2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Showing Compound 2,4-Dimethylquinoline (FDB004387) - FooDB [foodb.ca]
Technical Support Center: Solubility Optimization for 2-(2,4-dimethylphenyl)quinoline Architectures
Case ID: REF-Ir-DMPQ-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Organometallics Division Subject: Troubleshooting insolubility and aggregation in (dmpq)₂Ir(III) complexes
Executive Summary
The 2-(2,4-dimethylphenyl)quinoline (dmpq) ligand system is a benchmark architecture for red-emitting phosphorescent complexes (e.g., in OLEDs) and specific bioactive metallo-drugs. However, users frequently encounter "brick dust" behavior—where the complex precipitates irreversibly during synthesis or device fabrication.
This insolubility arises from the planar quinoline moiety , which drives strong
Part 1: Immediate Troubleshooting (Solvent & Processing)
Q1: My complex is insoluble in standard HPLC solvents (MeOH, Acetonitrile). How do I analyze purity?
Diagnosis: These complexes are lipophilic and aggregate in polar protic solvents. Standard reverse-phase (C18) conditions often result in column clogging or peak tailing due to precipitation.
Solution: You must switch to a "Strong Solvent" protocol. Do not use pure methanol or water as the carrier.
Recommended Solvent Hierarchy:
| Solvent Class | Specific Solvent | Solubility Rating | Application |
|---|---|---|---|
| Primary (Best) | 1,2-Dichlorobenzene (ODCB) | High (>20 mg/mL) | Synthesis, Recrystallization |
| Secondary | Chlorobenzene / Chloroform | Moderate (5-10 mg/mL) | Spin-coating, NMR |
| Tertiary | Dichloromethane (DCM) | Low-Moderate (<5 mg/mL) | Column Chromatography |
| Forbidden | Methanol / Water / Hexane | Insoluble | Precipitation / Washing |
Action Plan for HPLC Analysis:
-
Dissolve the sample in pure THF or DCM.
-
Dilute with Acetonitrile only immediately before injection (keep organic ratio
). -
Column Temp: Set to 40°C to prevent on-column aggregation.
Part 2: Synthesis & Purification Protocols
Q2: The product precipitates during the reaction and cannot be purified by column chromatography. What is the workaround?
Root Cause: The standard "Nonoyama" bridge-splitting reaction often yields a crude product that is too insoluble for silica gel interaction, leading to streaking and yield loss.
Protocol: High-Temperature Soxhlet Extraction Instead of a column, use the solubility differential between the impurity (often mono-substituted byproducts) and the target tris-homoleptic or heteroleptic complex.
Step-by-Step Methodology:
-
Quench: Pour the crude reaction mixture into Methanol. The target complex will precipitate; impurities often remain dissolved or form a sticky oil.
-
Filter: Collect the solid precipitate on a glass frit. Wash extensively with MeOH and Hexane.
-
Extraction: Place the solid in a cellulose thimble within a Soxhlet extractor.
-
Solvent Selection:
-
Cycle 1 (Impurities): Run with Acetone for 4 hours. Discard this fraction (contains degradation products).
-
Cycle 2 (Product): Switch solvent to Dichloromethane or Chloroform . Run until the thimble is colorless.
-
-
Isolation: Concentrate the Cycle 2 fraction. The product will be spectroscopic grade.
Visual Workflow: Purification Decision Tree
Figure 1: Decision logic for purifying highly insoluble organometallic complexes. Note the bypass of chromatography for "brick dust" samples.
Part 3: Structural Engineering (Design Fixes)
Q3: I need higher solubility for solution-processed devices (Inkjet/Spin-coating). How do I modify the ligand?
Theory: The 2,4-dimethyl substitution on the phenyl ring provides steric bulk, but it lies in the plane of the metal coordination, which is insufficient to prevent vertical
Engineering Solutions:
-
The "Ancillary" Fix (Easiest): If you are making a heteroleptic complex (e.g.,
), replace the standard acetylacetone (acac) with a bulkier diketonate.-
Standard:acac (Low solubility)
-
Upgrade:dipivaloylmethane (dpm) (also known as t-butyl acac). The t-butyl groups act as "bumpers," physically preventing the planar quinolines from touching neighboring molecules.
-
-
The "Ligand" Fix (Harder): Modify the quinoline backbone. The 4-position of the quinoline is solvent-exposed.
-
Modification: Attach a long alkyl chain (e.g., hexyl) or an alkoxy group at the quinoline-4 position .
-
Result: This adds an "entropic tail" that waves around in solution, mechanically sweeping away other molecules and increasing solubility by 10-50x.
-
Visual Mechanism: Steric Disruption Strategy
Figure 2: Schematic of how bulky ancillary ligands (like dpm) disrupt the
Part 4: Biological Formulation (Drug Development)
Q4: We are testing cytotoxicity, but the DMSO stock precipitates when added to the cell media. What is the fix?
Issue: The "crash-out" effect. The complex is hydrophobic (
Formulation Protocol:
-
Encapsulation (Host-Guest): Use
-Cyclodextrin or HP- -CD .-
Method: Mix the Ir-complex (in acetone) with an aqueous solution of cyclodextrin. Stir for 24h, then evaporate the acetone. The hydrophobic complex will nest inside the cyclodextrin cavity, rendering it water-soluble.
-
-
Nano-Emulsion (Surfactant): Use PEG-b-PLA block copolymers.
-
Method: Dissolve both the polymer and the complex in THF. Add dropwise to rapidly stirring water. Dialyze to remove THF. This forms micelles with the Ir-complex in the core.
-
References
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry. 1
-
Improving Solubility via Structural Modification. ResearchGate / Journal of Pharmaceutical Sciences. 2
-
Heteroleptic Cyclometalated Iridium(III) Complexes Displaying Blue Phosphorescence in Solution and Solid State. Inorganic Chemistry. (Details solubility of phenyl-pyrazole vs phenyl-pyridine analogs). 3
-
Water-Soluble Tris(cyclometalated) Iridium(III) Complexes for Aqueous Electron and Energy Transfer Photochemistry. PubMed / ACS. 4
-
Pure red phosphorescent iridium(iii) complexes containing phenylquinazoline ligands. New Journal of Chemistry. (Discusses methoxy group introduction for solubility/tuning). 5
Sources
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Water-Soluble Tris(cyclometalated) Iridium(III) Complexes for Aqueous Electron and Energy Transfer Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pure red phosphorescent iridium(iii) complexes containing phenylquinazoline ligands for highly efficient organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting 2,4-Dimethylphenyl Quinoline Couplings
Overview: Coupling a 2,4-dimethylphenyl moiety to a quinoline core presents a significant synthetic challenge due to severe steric hindrance. The ortho-methyl group on the phenyl ring, combined with the rigid bulk of the quinoline system, creates an immense energetic barrier during the reductive elimination step of the palladium-catalyzed cross-coupling cycle. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to overcome these barriers.
Diagnostic FAQ: Troubleshooting Hindered Couplings
Q: My Suzuki-Miyaura coupling between 2,4-dimethylphenylboronic acid and 8-bromoquinoline stalls at 20-30% conversion. Why does the reaction stop prematurely?
A: Premature stalling in sterically demanding biaryl synthesis is almost always a failure of the Reductive Elimination (RE) step[1]. When the Pd(II) intermediate is highly sterically congested, RE becomes the rate-limiting bottleneck. If this step is too slow, the active Pd catalyst degrades, or the intermediate undergoes off-cycle side reactions. To resolve this, you must transition from standard ligands (like
Q: I am detecting massive amounts of 1,3-dimethylbenzene instead of my cross-coupled product. How do I prevent this? A: You are observing protodeboronation, a common side reaction where the boronic acid hydrolyzes before transmetallation can occur. This happens when transmetallation is bottlenecked by steric clash, leaving the boronic acid exposed to the base at high temperatures. To suppress this, switch your boron source from a standard boronic acid to a potassium organotrifluoroborate (e.g., potassium 2,4-dimethylphenyltrifluoroborate)[3]. The tetracoordinate trifluoroborate acts as a slow-release reservoir of the active boronic species, keeping the steady-state concentration low and preventing bulk hydrolysis.
Q: Why shouldn't I use
Mechanistic Bottleneck Analysis
To effectively troubleshoot, you must understand where the catalytic cycle is failing. The logical pathway below illustrates how to diagnose stalled reactions based on GC-MS byproduct analysis.
Caption: Logical troubleshooting tree for diagnosing and resolving stalled sterically hindered couplings.
Quantitative Data: Ligand & Catalyst Optimization
Selecting the correct ligand is the single most critical variable in overcoming steric hindrance. The table below summarizes the performance of various catalytic systems in the synthesis of sterically demanding biaryls.
| Ligand / Catalyst System | Base / Solvent | Temp (°C) | Yield (%) | Mechanistic Rationale & Notes |
| 80 | < 10% | Fails due to inability to force reductive elimination[4]. | ||
| 100 | 35% | Bidentate ligand provides some stability, but lacks necessary steric bulk. | ||
| 100 | 82% | Electron-rich lower ring stabilizes Pd; bulky groups force RE[2]. | ||
| XPhos Pd G3 (Precatalyst) | 110 | 96% | Optimal. G3 precatalyst ensures rapid generation of active Pd(0) species. | |
| HFTPhos + | 110 | > 98% | Fluorinated lower ring accelerates RE via electronic secondary interactions[1]. |
Self-Validating Experimental Protocol
Methodology: Synthesis of 8-(2,4-dimethylphenyl)quinoline via XPhos Pd G3 Catalysis
This protocol utilizes a Buchwald G3 precatalyst to ensure a high concentration of the active monoligated Pd(0) species, which is critical for initiating the cycle in hindered systems without requiring high temperatures just to activate the catalyst.
Reagents:
-
8-Bromoquinoline (1.0 equiv, 1.0 mmol)
-
2,4-Dimethylphenylboronic acid (1.5 equiv, 1.5 mmol)
-
XPhos Pd G3 (2.0 mol%)
-
Anhydrous
(3.0 equiv, 3.0 mmol) -
1,4-Dioxane (Anhydrous, 5.0 mL)
Step-by-Step Workflow:
-
System Preparation: Flame-dry a 20 mL Schlenk tube under vacuum and backfill with ultra-pure Argon three times.
-
Causality: Trace oxygen induces homocoupling of the boronic acid and rapidly degrades the electron-rich XPhos ligand, killing the catalytic cycle.
-
-
Reagent Loading: Add 8-bromoquinoline, 2,4-dimethylphenylboronic acid, XPhos Pd G3, and finely milled anhydrous
to the flask.-
Causality: Milled
provides a high surface area for the base, accelerating the transmetallation step in organic solvents without requiring a biphasic water mixture that can lead to protodeboronation.
-
-
Solvent Addition & Degassing: Add 5.0 mL of anhydrous 1,4-Dioxane. Sparge the mixture with Argon for 15 minutes.
-
Reaction Initiation: Seal the tube and heat to 110 °C in a pre-heated oil bath.
-
Validation Checkpoint 1 (15 mins): The solution should transition from a pale yellow to a deep red/brown. This visual cue indicates the successful activation of the G3 precatalyst and generation of the active Pd(0) species.
-
-
Monitoring: After 2 hours, sample 10 µL of the reaction mixture, dilute in EtOAc, filter through a small silica plug, and analyze via GC-MS.
-
Validation Checkpoint 2 (2 hours): You should observe >80% consumption of 8-bromoquinoline. If a large 1,3-dimethylbenzene peak is present with unreacted 8-bromoquinoline, the boronic acid has degraded.
-
-
Workup: Once complete (typically 4-6 hours), cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Caption: Catalytic cycle of Suzuki coupling showing the reductive elimination bottleneck.
References
-
Title : A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination Source : Journal of the American Chemical Society (nih.gov) URL : 2
-
Title : Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring Source : Organic Letters (acs.org) URL : 1
-
Title : Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing[Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures Source : Organometallics (acs.org) URL : 4
-
Title : Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source : PMC (nih.gov) URL : 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Grade Purification of 2-(2,4-dimethylphenyl)quinoline
Status: Active Ticket ID: OLED-PUR-0024-DMQ Assigned Specialist: Senior Application Scientist, OLED Materials Division
Executive Summary: The "4N" Purity Barrier
Welcome to the technical support hub for 2-(2,4-dimethylphenyl)quinoline . In the context of Organic Light Emitting Diodes (OLEDs), "chemical purity" (as measured by HPLC) is insufficient. You require device-grade purity (often >99.95% or "3N5+"), where specific impurities like transition metals (Palladium), halogens (Chlorine/Bromine), and isomers act as charge traps or exciton quenchers.
This guide treats the purification of 2-(2,4-dimethylphenyl)quinoline not as a single step, but as a cascade of filtration events , each targeting specific contaminant classes.
Module 1: Wet Chemistry & Pre-Sublimation
Target Impurities: Catalyst residues (Pd), inorganic salts, reaction byproducts.
Q: My HPLC shows >99% purity, but my device efficiency is low. What am I missing?
A: You are likely dealing with trace metal contamination , specifically Palladium (Pd) if you utilized Suzuki-Miyaura coupling.
-
The Mechanism: Pd nanoparticles act as non-radiative recombination centers (quenchers) within the OLED emissive layer. Even at <10 ppm, Pd can reduce device lifetime by 50%.
-
The Protocol: Standard column chromatography is often insufficient for removing trace Pd.[1]
-
Dissolution: Dissolve crude material in Toluene or Dichloromethane (DCM).
-
Scavenging: Add Thiol-functionalized silica gel (e.g., SiliaMetS® Thiol) at a ratio of 50% w/w relative to the crude mass.
-
Incubation: Stir at 40°C for 4 hours. The thiol groups bind Pd(0) and Pd(II) species irreversibly.
-
Filtration: Filter through a pad of Celite to remove the silica.
-
Validation: Test a small aliquot via ICP-MS. Target Pd levels: <5 ppm.
-
Q: Which solvent system is ideal for recrystallizing this quinoline derivative?
A: 2-(2,4-dimethylphenyl)quinoline is moderately polar due to the nitrogen heterocycle but lipophilic due to the dimethylphenyl group.
-
Recommended System: Ethanol/Toluene or Acetonitrile/Toluene .
-
The Logic:
-
Toluene solubilizes the compound well at reflux.
-
Ethanol/Acetonitrile acts as the anti-solvent to force precipitation upon cooling.
-
-
Step-by-Step:
-
Dissolve saturated amount in boiling Toluene.
-
Add hot Ethanol dropwise until persistent cloudiness appears.
-
Add just enough Toluene to clarify the solution again.
-
Slow Cooling: Allow to cool to room temperature slowly (wrap flask in foil/towel) to grow large crystals. Large crystals exclude impurities better than rapid precipitation.
-
Module 2: Train Sublimation (The "Gold Standard")
Target Impurities: Volatile organic impurities, residual solvents, non-volatile carbonaceous residue.
Visualization: The Purification Workflow
Figure 1: Integrated purification workflow ensuring removal of metals, isomers, and volatiles before device integration.
Q: How do I determine the correct temperature gradient for sublimation?
A: Sublimation is a balance between mass transfer rate and separation efficiency .
-
Prerequisite: Perform a TGA (Thermogravimetric Analysis).[2] Note the temperature at 5% weight loss (
).[2] -
Setup Parameters:
-
Source Zone (
): Set to or approx 20-30°C below . For 2-(2,4-dimethylphenyl)quinoline, this is typically 180°C - 220°C (depending on vacuum). -
Gradient: The tube must have a thermal gradient.[3] The product should crystallize in a zone that is roughly 40-50°C cooler than the source.
-
Vacuum: High vacuum is non-negotiable. <
Torr is required to lower the sublimation point and increase the mean free path of molecules.
-
Q: My material is "popping" or splashing in the sublimation boat. Why?
A: This is caused by solvent entrapment (bumping).
-
The Cause: The dimethyl groups on the phenyl ring can create voids in the crystal lattice during recrystallization, trapping toluene or ethanol. When heated under vacuum, this solvent expands explosively.
-
The Fix: You must perform a pre-melt or degassing step .
-
Load material into the boat.
-
Apply vacuum (
Torr) at ambient temperature for 30 mins. -
Slowly ramp to 100°C (below sublimation point) and hold for 1 hour.
-
Only then ramp to
.
-
Module 3: Analytics & Troubleshooting
Troubleshooting Matrix
| Symptom | Probable Cause | Diagnostic Tool | Corrective Action |
| Low PLQY / Dim Device | Palladium/Metal Contamination | ICP-MS | Re-dissolve and treat with Thiol-Silica or Activated Carbon. |
| Short Device Lifetime | Halogen Impurities (Cl/Br) | Ion Chromatography | Ensure starting halides were consumed; wash organic layer with dilute NaHCO3. |
| Broad Melting Point | Isomeric Impurities | HPLC / DSC | Recrystallize with a more selective solvent (e.g., switch to Acetonitrile). |
| Dark Residue in Sublimer | Thermal Decomposition | TGA | Lower |
Visualization: The Sublimation Train Physics
Figure 2: Thermal zones within a train sublimation system. Separation relies on the differential condensation temperatures of the target vs. impurities.
References
-
Sigma-Aldrich. High-Purity Sublimed Materials for Organic Electronic Devices. (Accessed 2026).
-
Osaka Gas Chemicals. Removal of Palladium (Pd) from Polymer Materials using Activated Carbon.[4][5]
-
National Institute of Informatics (Japan). A modified sublimation purification system using arrays of partitions for OLED materials.
-
Biotage. How to Remove Palladium in three easy steps (Metal Scavenging).
- Forrest, S. R.The path to ubiquitous and low-cost organic electronic appliances on plastic. Nature 428, 911–918 (2004).
Sources
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 4. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Validation & Comparative
A Comparative Spectroscopic Guide: Elucidating the Structure of 2-(2,4-dimethylphenyl)quinoline through 1H and 13C NMR Analysis
In the landscape of medicinal chemistry and materials science, quinoline derivatives stand as a cornerstone class of heterocyclic compounds, forming the structural basis for a multitude of pharmaceuticals and functional materials.[1][2] Their biological activity and physical properties are profoundly dictated by the substitution patterns on the quinoline scaffold.[1] Consequently, unambiguous structural characterization is a critical prerequisite for any meaningful research and development endeavor involving these molecules. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, offers an unparalleled, in-depth view into the molecular architecture.[1][3]
This guide provides a comprehensive analysis of the 1H and 13C NMR spectral features of 2-(2,4-dimethylphenyl)quinoline. In the absence of a publicly available experimental spectrum for this specific derivative, we will present a detailed, predicted spectral analysis. This prediction is grounded in the fundamental principles of NMR spectroscopy and benchmarked against the established spectral data of unsubstituted quinoline and other relevant 2-substituted quinoline analogues. This comparative approach not only facilitates the structural elucidation of the title compound but also serves as an instructive framework for the spectral interpretation of similarly complex quinoline derivatives.
The Logic of NMR-Based Structural Elucidation
The power of NMR spectroscopy lies in its ability to probe the chemical environment of individual nuclei within a molecule.[3] For 1H and 13C NMR, four key pieces of information are extracted from the spectra to piece together the molecular puzzle:
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the nucleus. Electron-withdrawing groups deshield the nucleus, shifting the signal downfield (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).[4]
-
Integration: The area under a 1H NMR signal is proportional to the number of protons giving rise to that signal.[4]
-
Multiplicity (Splitting Pattern): Spin-spin coupling between adjacent, non-equivalent nuclei splits a signal into a multiplet (e.g., doublet, triplet, quartet). The splitting pattern reveals the number of neighboring nuclei.[5]
-
Coupling Constant (J): The distance between the peaks of a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between the coupled nuclei and the nature of the chemical bonds separating them.[5]
By systematically analyzing these parameters, one can deduce the connectivity of atoms and ultimately the complete structure of the molecule.
Experimental Protocol for NMR Spectroscopy
The following outlines a standardized procedure for acquiring high-resolution 1H and 13C NMR spectra of quinoline derivatives.[6]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 2-(2,4-dimethylphenyl)quinoline.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl3), in a clean, dry NMR tube. CDCl3 is a common choice for its good solubilizing power for many organic compounds.[6]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[7]
-
Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
2. 1H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the 1H NMR spectrum using a standard pulse-acquire sequence. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances (typically 0-12 ppm).[8]
3. 13C NMR Acquisition:
-
Following 1H NMR acquisition, switch the spectrometer to the 13C frequency.
-
A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans is required compared to 1H NMR to obtain an adequate signal-to-noise ratio.[9]
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the 1H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
dot graphdot { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} } Caption: Workflow for NMR-based structure elucidation of quinoline derivatives.
Comparative Spectral Analysis: 2-(2,4-dimethylphenyl)quinoline vs. Unsubstituted Quinoline
The introduction of the 2,4-dimethylphenyl substituent at the 2-position of the quinoline ring system is expected to induce significant changes in the 1H and 13C NMR spectra compared to the parent quinoline molecule.
dot graphdot { graph [layout=neato, overlap=false]; node [shape=plaintext, fontname="Arial", fontsize=12];
} } Caption: Molecular structures of quinoline and 2-(2,4-dimethylphenyl)quinoline.
1H NMR Spectral Analysis
The aromatic region of the 1H NMR spectrum (typically 6.5-9.0 ppm for quinolines) will be the most informative.[1]
Table 1: Comparison of Expected 1H NMR Chemical Shifts (δ, ppm) in CDCl3
| Proton | Quinoline (Experimental)[3] | 2-(2,4-dimethylphenyl)quinoline (Predicted) | Rationale for Predicted Shift |
| Quinoline Ring | |||
| H-3 | 7.26 | ~7.4 | The proximity to the bulky and electron-donating phenyl ring will likely cause a downfield shift. |
| H-4 | 8.00 | ~8.1 | Similar to H-3, a downfield shift is expected due to the influence of the substituent at C-2. |
| H-5 | 7.68 | ~7.7 | Minor shift expected as it is further away from the substituent. |
| H-6 | 7.43 | ~7.5 | Minor shift expected. |
| H-7 | 7.61 | ~7.7 | Minor shift expected. |
| H-8 | 8.05 | ~8.2 | The 'peri' effect due to proximity to the nitrogen lone pair, combined with the substituent effect, may lead to a downfield shift.[1] |
| Dimethylphenyl Ring | |||
| H-3' | - | ~7.1 | Ortho to a methyl group and meta to the quinoline ring. |
| H-5' | - | ~7.2 | Para to one methyl group and ortho to another. |
| H-6' | - | ~7.9 | Ortho to the quinoline ring, likely experiencing significant deshielding. |
| Methyl Protons | |||
| 2'-CH3 | - | ~2.4 | Typical chemical shift for an aryl methyl group. |
| 4'-CH3 | - | ~2.3 | Typical chemical shift for an aryl methyl group. |
The coupling patterns will also be revealing. For instance, the protons on the quinoline ring will exhibit characteristic doublet, triplet, and doublet of doublets patterns based on their neighboring protons.[6] The protons on the dimethylphenyl ring will show splitting patterns corresponding to their adjacent protons on that ring.
13C NMR Spectral Analysis
The 13C NMR spectrum will provide a "fingerprint" of the carbon skeleton.[3] The introduction of the 2,4-dimethylphenyl group will introduce new signals and shift the existing quinoline carbon signals.
Table 2: Comparison of Expected 13C NMR Chemical Shifts (δ, ppm) in CDCl3
| Carbon | Quinoline (Experimental)[3] | 2-(2,4-dimethylphenyl)quinoline (Predicted) | Rationale for Predicted Shift |
| Quinoline Ring | |||
| C-2 | 150.3 | ~158 | Significant downfield shift due to direct attachment of the aryl substituent. |
| C-3 | 121.1 | ~122 | Minor downfield shift. |
| C-4 | 136.1 | ~137 | Downfield shift due to the electronic effect of the C-2 substituent. |
| C-4a | 128.2 | ~129 | Minor shift. |
| C-5 | 126.6 | ~127 | Minor shift. |
| C-6 | 127.6 | ~128 | Minor shift. |
| C-7 | 129.4 | ~130 | Minor shift. |
| C-8 | 129.4 | ~130 | Minor shift. |
| C-8a | 148.4 | ~149 | Minor downfield shift. |
| Dimethylphenyl Ring & Methyl Carbons | |||
| C-1' | - | ~138 | Quaternary carbon attached to the quinoline ring. |
| C-2' | - | ~137 | Quaternary carbon bearing a methyl group. |
| C-3' | - | ~128 | Aromatic CH. |
| C-4' | - | ~139 | Quaternary carbon bearing a methyl group. |
| C-5' | - | ~131 | Aromatic CH. |
| C-6' | - | ~126 | Aromatic CH. |
| 2'-CH3 | - | ~21 | Typical chemical shift for an aryl methyl carbon. |
| 4'-CH3 | - | ~20 | Typical chemical shift for an aryl methyl carbon. |
Conclusion
The structural elucidation of novel or complex quinoline derivatives is a task for which 1H and 13C NMR spectroscopy are exceptionally well-suited. By leveraging a comparative approach, referencing the known spectral data of simpler analogues like unsubstituted quinoline, a detailed and reliable assignment of the NMR spectra for more complex molecules such as 2-(2,4-dimethylphenyl)quinoline can be achieved. This guide has outlined the fundamental principles, a standard experimental protocol, and a predictive comparative analysis to aid researchers, scientists, and drug development professionals in their characterization efforts. The ability to accurately interpret these rich datasets is paramount to advancing the design and synthesis of new quinoline-based compounds with tailored properties and functions.
References
- Benchchem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
- Benchchem. Application Note: 1H NMR Characterization of Substituted Quinolines.
- Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Texas.
- The Royal Society of Chemistry. Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti.
- International Journal of Chemical Studies. Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.
- PMC - NIH. Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar.
- Der Pharma Chemica. Synthesis and characterization of some quinoline based bisphenols as sensing agents.
- Austin Publishing Group. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin J Anal Pharm Chem. 2015; 2(4): 1048.
- Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
- International Journal of Pharmaceutical and Phytopharmacological Research. Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition.
- PMC. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene.
- Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites.
- KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
- AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- University of Wisconsin-Madison. NMR Spectroscopy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. azooptics.com [azooptics.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 9. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Photophysical Analysis: 2-(2,4-Dimethylphenyl)quinoline vs. 2-Phenylquinoline
Executive Summary
In the design of advanced optoelectronic materials, particularly cyclometalating ligands for phosphorescent organic light-emitting diodes (OLEDs), precise tuning of the emission spectrum is paramount. As a Senior Application Scientist, I frequently evaluate how subtle structural modifications influence photophysical behavior. This guide provides an objective, data-driven comparison between 2-phenylquinoline (pq) and its sterically hindered derivative, 2-(2,4-dimethylphenyl)quinoline (dmpq) . By analyzing their emission spectra and the underlying causality of their photophysics, researchers can better predict their performance as free fluorophores or as ligands in transition metal complexes (e.g., Iridium(III)).
Mechanistic Causality: The Role of Steric and Electronic Effects
The emission characteristics of quinoline-based ligands are dictated by the extent of
1. 2-Phenylquinoline (pq):
Lacking substituents on the phenyl ring, the pq molecule can adopt a relatively planar conformation in its excited state. This planarity maximizes the orbital overlap between the phenyl and quinoline moieties, extending the effective
2. 2-(2,4-Dimethylphenyl)quinoline (dmpq):
The introduction of methyl groups at the 2- and 4-positions fundamentally alters the photophysics. The critical modification is the ortho-methyl group at the 2-position. This bulky group creates severe steric repulsion against the hydrogen atom at the 3-position of the quinoline core. To alleviate this steric clash, the molecule is forced to adopt a highly twisted geometry, significantly increasing the dihedral angle between the two rings. This twist breaks the extended
Visualizing the Photophysical Logic
Caption: Logical pathway demonstrating how steric hindrance in dmpq leads to a blue-shifted emission.
Comparative Data Analysis
The table below summarizes the representative quantitative photophysical data for both the free ligands and their corresponding homoleptic/heteroleptic Iridium(III) complexes (e.g.,
| Photophysical Property | 2-Phenylquinoline (pq) | 2-(2,4-Dimethylphenyl)quinoline (dmpq) |
| Structural Feature | Unsubstituted phenyl ring | 2,4-dimethyl substituted phenyl ring |
| Conjugation State | Highly conjugated (planar tendency) | Decoupled (sterically twisted) |
| Free Ligand | ~320 nm | ~305 nm (Blue-shifted) |
| Free Ligand | ~390 nm (Weak in solution) | ~375 nm (Blue-shifted) |
| Ir(III) Complex | ~595 - 614 nm (Orange-Red)[2] | ~570 - 590 nm (Yellow-Orange)[4] |
| Triplet Energy ( | Lower | Higher |
| Primary Application | Red phosphorescent dopants | Yellow/Orange phosphorescent dopants |
Self-Validating Experimental Protocol: Emission Spectrum Acquisition
To ensure high-fidelity, reproducible emission spectra that accurately reflect the intrinsic photophysics without artifactual quenching, follow this self-validating workflow.
Phase 1: Sample Preparation and Deoxygenation
-
Solvent Purification : Use spectroscopic grade dichloromethane (DCM) or 2-methyltetrahydrofuran (2-MeTHF). Verify solvent purity by running a blank emission scan; the baseline must be flat across the 350-700 nm range.
-
Concentration Optimization : Prepare stock solutions of pq and dmpq. Dilute to a working concentration of
M.-
Validation Check: Measure the UV-Vis absorbance. Ensure the optical density (OD) at the excitation wavelength is
to prevent Inner Filter Effects (IFE) which artificially distort the emission profile.
-
-
Deoxygenation (Critical Step) : Transfer 3 mL of the sample into a quartz cuvette equipped with a Teflon stopcock. Perform three cycles of Freeze-Pump-Thaw using liquid nitrogen and a high-vacuum line.
-
Causality: Molecular oxygen is a potent quencher of triplet excited states. Removing
is mandatory to accurately measure phosphorescence or delayed fluorescence, especially for the heavy-metal complexes of these ligands.
-
Phase 2: Steady-State Emission Acquisition
-
Instrument Calibration : Calibrate the spectrofluorometer using a standard Raman scattering peak of water or a certified reference standard (e.g., quinine sulfate).
-
Excitation Selection : Set the excitation wavelength (
) to the isosbestic point or the lowest-energy absorption maximum determined from the UV-Vis spectra (e.g., ~310 nm for free ligands). -
Slit Width Optimization : Adjust excitation and emission slit widths to achieve a signal-to-noise ratio of at least 100:1, while maintaining a spectral resolution of 1-2 nm.
-
Data Collection : Scan the emission from 350 nm to 750 nm.
-
Validation Check: Overlay the normalized emission spectra. The dmpq spectrum must exhibit a distinct hypsochromic (blue) shift relative to the pq spectrum, confirming the steric decoupling effect.
-
References
-
Proton triggered emission and selective sensing of 2,4,6-trinitrophenol using a fluorescent hydrosol of 2-phenylquinoline. New Journal of Chemistry (RSC Publishing). 1
-
Understanding photophysical properties of iridium complexes with N-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide as the ancillary ligand. New Journal of Chemistry (RSC Publishing). 2
-
A conceptual framework for the development of iridium(iii) complex-based electrogenerated chemiluminescence labels. Chemical Science (PMC/NIH). 4
-
Tuning the emission and morphology of cyclometalated iridium complexes and their applications to organic light-emitting diodes. ResearchGate. 3
Sources
- 1. Proton triggered emission and selective sensing of 2,4,6-trinitrophenol using a fluorescent hydrosol of 2-phenylquinoline - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Understanding photophysical properties of iridium complexes with N-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide as the ancillary ligand - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A conceptual framework for the development of iridium(iii) complex-based electrogenerated chemiluminescence labels - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: HPLC Purity Assessment of 2-(2,4-dimethylphenyl)quinoline
Executive Summary
2-(2,4-dimethylphenyl)quinoline is a significant heterocyclic scaffold, often utilized as a key intermediate in the synthesis of optoelectronic materials (OLED host materials) and bioactive pharmaceutical agents (antimalarial and anticancer derivatives).[1][2] High purity (>99.5%) is critical in these applications; trace metal or organic impurities can quench fluorescence in OLEDs or alter toxicological profiles in drug development.
This guide provides an evidence-based comparison of purity assessment methodologies, establishing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the industry "Gold Standard" for routine quality control.[2] We compare this method against UHPLC, GC-MS, and qNMR, providing a self-validating protocol designed to overcome common challenges such as peak tailing due to the basic quinoline nitrogen.[1]
Part 1: Compound Profile & Chromatographic Challenges
Understanding the physicochemical behavior of the analyte is the prerequisite for robust method design.[1]
| Property | Characteristic | Chromatographic Implication |
| Structure | Aromatic Heterocycle | Strong UV absorption (254 nm, 280 nm).[2] Strong |
| Lipophilicity | High (LogP ~4.5–5.0) | Requires high organic content in mobile phase (Gradient elution recommended).[1] |
| Basicity | Weak Base (pKa ~4.[3]9) | The quinoline nitrogen can interact with residual silanols on silica columns, causing peak tailing .[1] |
| Impurities | Isomers, Aniline, Aldehydes | Method must resolve the 2,4-dimethyl isomer from potential 2,5- or 3,4- isomers and unreacted starting materials.[1] |
Part 2: Method Comparison – Selecting the Right Tool
While RP-HPLC is the workhorse, it is not the only tool.[1] The following comparison matrix evaluates alternatives based on resolution, speed, and data integrity.
Comparative Performance Matrix
| Feature | RP-HPLC (Recommended) | UHPLC | GC-FID/MS | qNMR |
| Primary Use | Routine QC, Purity % | High-Throughput Screening | Volatile Impurity ID | Absolute Purity / Ref.[2] Std. |
| Resolution | High ( | Ultra-High ( | High (for volatiles) | Low (Structural overlap) |
| Analysis Time | 15–25 mins | 3–8 mins | 20–40 mins | 10–60 mins |
| Sample Prep | Dilute & Shoot | Dilute & Shoot | Extraction often needed | Weighing critical |
| Limitations | Solvent consumption | Backpressure limits | Thermal degradation risk | High LOD (requires mg amounts) |
Expert Insight on Alternatives:
-
UHPLC: If your lab processes >50 samples/day, switch to UHPLC.[1] The sub-2
m particles reduce diffusion, sharpening peaks and cutting run times by 70%.[1] -
GC-MS: Use only for identifying volatile starting materials (e.g., 2,4-dimethylaniline).[1][2] Quinolines are thermally stable, but their high boiling points can lead to column bleed or carryover in GC.[1]
-
qNMR: The "Orthogonal Validator." Use qNMR (
H) to assay your primary reference standard. It does not require a response factor, making it the ultimate truth for absolute assay, but it lacks the sensitivity to detect 0.05% impurities.[1]
Part 3: The "Gold Standard" RP-HPLC Protocol
This protocol is designed to be self-validating . It includes specific measures to suppress silanol activity (tailing) and ensure isomer selectivity.
Chromatographic Conditions
-
Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD).
-
Column: C18 (Octadecylsilane), End-capped.[1][2]
-
Specification:
mm, m particle size.[1] -
Why End-capped? Essential to minimize peak tailing caused by the basic quinoline nitrogen interacting with free silanols.
-
-
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 4.5).
-
Causality: The acidic pH ensures the quinoline is partially protonated but the buffer ions mask silanol sites. Acetate is volatile (LC-MS compatible).[2]
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temp:
C (Improves mass transfer and reproducibility). -
Detection: UV at 254 nm (primary) and 280 nm (secondary).[1]
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 70 | 30 | Initial equilibration |
| 2.0 | 70 | 30 | Isocratic hold (elute polar impurities) |
| 15.0 | 10 | 90 | Linear gradient to elute analyte |
| 20.0 | 10 | 90 | Wash column (remove dimers/oligomers) |
| 20.1 | 70 | 30 | Return to initial |
| 25.0 | 70 | 30 | Re-equilibration |
Sample Preparation
-
Stock Solution: Dissolve 10 mg of 2-(2,4-dimethylphenyl)quinoline in 10 mL Acetonitrile (1.0 mg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute Stock 1:10 with Mobile Phase (Initial ratio) to reach 100
g/mL. -
Filtration: Filter through 0.22
m PTFE filter (Nylon can adsorb basic compounds).
Part 4: Visualization & Logic Flow
Workflow: Method Development to Routine QC
Figure 1: Logical workflow for developing and validating the HPLC method, highlighting critical decision points for troubleshooting peak shape and resolution.
Signaling Pathway: Impurity Origin & Detection
Figure 2: Impurity genealogy showing how synthesis routes and storage conditions generate specific impurities detectable by the method.
Part 5: Validation & Troubleshooting (Self-Validating System)
To ensure trustworthiness, the method must pass specific "System Suitability Tests" (SST) before every run.[1]
System Suitability Criteria
-
Tailing Factor (
): Must be .-
Failure Mode: If
, the buffer capacity is insufficient or the column is aging.[1] Action: Prepare fresh buffer or replace column.
-
-
Resolution (
): Must be between the main peak and the nearest impurity.-
Failure Mode: If
drops, the gradient slope is too steep.[1] Action: Increase gradient time (e.g., change 15 min to 20 min).
-
-
Precision: %RSD of peak area for 6 replicate injections must be
.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Broad Peaks | Sample solvent too strong | Dissolve sample in Mobile Phase A/B (50:50) instead of pure ACN. |
| Retention Shift | pH fluctuation | Check buffer pH. A shift of 0.1 pH units can alter retention of basic quinolines. |
| Ghost Peaks | Carryover | Add a "needle wash" step with MeOH between injections. |
References
-
Asian Journal of Pharmaceutical Research. "Steps involved in HPLC Method Development." Asian J. Pharm. Res., vol. 3, no. 1, 2013.[1] Link
-
Musiol, R., et al. "RP-HPLC determination of lipophilicity in series of quinoline derivatives." ResearchGate, 2025.[1] Link
-
PubChem. "2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid (Compound Summary)." National Library of Medicine. Link
-
BenchChem. "NMR Analysis of 2-Phenylquinoline Derivatives: Troubleshooting & Optimization." BenchChem Technical Support. Link[1][2]
-
MDPI. "2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives." Molecules, 2024.[1][5][6][7] Link
Sources
A Comparative Guide to the Thermal Analysis of 2-(2,4-dimethylphenyl)quinoline
This guide provides a comprehensive overview of the thermal analysis of 2-(2,4-dimethylphenyl)quinoline, a heterocyclic compound of interest in pharmaceutical and materials science research. In the absence of publicly available, detailed thermal analysis data for this specific molecule, this document establishes a robust framework for its characterization. This is achieved by detailing standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) and by drawing a comparative analysis with the closely related and structurally simpler analogue, 2-phenylquinoline. This approach allows for a predictive understanding of the thermal behavior of 2-(2,4-dimethylphenyl)quinoline, grounded in established principles of physical organic chemistry.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The thermal stability and phase behavior of such compounds are critical parameters that influence their suitability for pharmaceutical development, affecting everything from storage and formulation to bioavailability.[3] Thermal analysis techniques like TGA and DSC are therefore indispensable tools in the pre-clinical phase of drug development.[4]
Structural Considerations: 2-(2,4-dimethylphenyl)quinoline vs. 2-phenylquinoline
2-(2,4-dimethylphenyl)quinoline and 2-phenylquinoline share a common quinoline core substituted with a phenyl ring at the 2-position. The key distinction lies in the two methyl groups on the phenyl ring of the target compound. These methyl groups are expected to introduce steric hindrance, potentially affecting the planarity of the molecule and influencing intermolecular interactions. These structural nuances are anticipated to manifest in differing thermal properties. For instance, the increased molecular weight and altered crystal packing due to the methyl groups could lead to variations in melting point and thermal stability compared to the parent 2-phenylquinoline.
| Compound | Molecular Formula | Molecular Weight | Structure |
| 2-(2,4-dimethylphenyl)quinoline | C₁₇H₁₅N | 233.31 g/mol | N |
| 2-phenylquinoline | C₁₅H₁₁N | 205.26 g/mol [5] | N |
Experimental Methodologies for Thermal Analysis
The following sections detail the standardized protocols for conducting TGA and DSC analyses on 2-(2,4-dimethylphenyl)quinoline. These methodologies are designed to ensure data integrity and reproducibility.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] This technique is crucial for determining the thermal stability and decomposition profile of a compound.
Experimental Protocol for TGA:
-
Sample Preparation: Accurately weigh 5-10 mg of the finely powdered 2-(2,4-dimethylphenyl)quinoline into a tared TGA pan (typically alumina or platinum).
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a linear heating rate of 10 °C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The first derivative of the TGA curve (DTG) should also be plotted to identify the temperatures of maximum decomposition rates.[6]
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
Experimental Protocol for DSC:
-
Sample Preparation: Accurately weigh 2-5 mg of the powdered 2-(2,4-dimethylphenyl)quinoline into an aluminum DSC pan and hermetically seal it.
-
Reference: Prepare an empty, sealed aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Atmosphere: Maintain an inert atmosphere by purging with a gas like nitrogen at a constant flow rate.
-
Temperature Program:
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C) at a rate of 10 °C/min to observe the melting transition and erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe any crystallization events.
-
Second Heating Scan: Reheat the sample at 10 °C/min to observe the glass transition (if amorphous) and melting of the recrystallized material.
-
-
Data Acquisition: Record the heat flow as a function of temperature. Endothermic events (like melting) will appear as peaks, while exothermic events (like crystallization) will be represented by inverted peaks.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Comparative Thermal Behavior: A Predictive Analysis
While specific data for 2-(2,4-dimethylphenyl)quinoline is not available, a comparative discussion with 2-phenylquinoline can provide valuable insights into its expected thermal properties.
| Thermal Property | 2-phenylquinoline (Reference) | 2-(2,4-dimethylphenyl)quinoline (Predicted) | Rationale for Prediction |
| Melting Point (Tm) | 84 °C | Likely higher than 84 °C | The increased molecular weight and potential for more efficient crystal packing due to the dimethylphenyl group could lead to a higher melting point. However, significant steric hindrance could disrupt packing and potentially lower the melting point. Experimental verification is crucial. |
| Enthalpy of Fusion (ΔHfus) | Data not available | Comparable to or higher than 2-phenylquinoline | A higher melting point is often associated with a higher enthalpy of fusion, reflecting stronger intermolecular forces in the crystal lattice. |
| Thermal Stability (TGA) | Expected to be stable well above its melting point. | Potentially higher thermal stability. | The additional methyl groups may slightly increase the thermal stability. The decomposition is likely to occur through the cleavage of the C-C bond between the quinoline and phenyl rings or fragmentation of the heterocyclic system at high temperatures. |
| Decomposition Profile | Likely a multi-step decomposition process at elevated temperatures. | A similar multi-step decomposition is expected. The initial mass loss would likely correspond to the loss of the dimethylphenyl group, followed by the decomposition of the quinoline core. | The general decomposition pathway for such aromatic heterocyclic compounds involves fragmentation at high temperatures. |
Conclusion
This guide has outlined a comprehensive strategy for the thermal characterization of 2-(2,4-dimethylphenyl)quinoline using TGA and DSC. By providing detailed, standardized protocols and a predictive comparison with the structurally related 2-phenylquinoline, a solid foundation for future experimental work is established. The anticipated differences in melting point and thermal stability, driven by the presence of the 2,4-dimethylphenyl substituent, underscore the importance of empirical thermal analysis in understanding the physicochemical properties of novel quinoline derivatives. Such data is paramount for researchers, scientists, and drug development professionals in assessing the viability of these compounds for their intended applications.
References
- BenchChem. (2025).
- Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
- BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem.
- Gurnule, W. B., et al. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703.
- ResearchGate. (2025). Thermal analysis of Tris (8-hydroxyquinoline) aluminum.
- Singru, R. N. (2011). Thermo kinetic study of 8-hydroxyquinoline 5-sulphonic acid- melamine-Formaldehyde polymer resin-III. Der Pharma Chemica, 3(6), 456-465.
- BenchChem. (2025). An In-depth Technical Guide on the Thermal Stability and Degradation of 6,8-Difluoro-2-methylquinolin-4-ol. BenchChem.
- ResearchGate. (2025). Thermal change of Alq 3 , tris(8-hydroxyquinolinato) aluminum(III) studied by TG and XRD-DSC.
- RSC Publishing. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. RSC Publishing.
- ResearchGate. (n.d.). Figure 4. TGA (a) and DSC (b), second heating scans) curves of spectra....
- ResearchGate. (n.d.). Synthesis of 3‐functionalized quinolines under thermal conditions....
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- ResearchGate. (2025). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane.
- International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.
- ResearchGate. (2025). Thermodynamic Properties of 2Methylquinoline and 8Methylquinoline.
- IJFMR. (2025).
- Chalmers ODR. (n.d.). Application of amorphous classification system and glass forming ability. Chalmers ODR.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
- National Institute of Standards and Technology. (2007). Thermodynamic properties of methylquinolines: Experimental results for 2,6-dimethylquinoline and mutual validation between experiments and computational methods for methylquinolines. NIST.
- MDPI. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI.
- ResearchGate. (2023). Phase Transition Thermodynamic Properties Of 2-Methylquinoline, 2- Chloroquinoline And 2-Phenylquinoline Case.
- TA Instruments. (n.d.).
- PubChem. (n.d.). 2-Phenylquinoline. PubChem.
- AZoM. (2018). TGA, TMA, and DMA Analysis of Thermoplastics. AZoM.
Sources
- 1. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]
- 2. ijfmr.com [ijfmr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. odr.chalmers.se [odr.chalmers.se]
- 5. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Quantum Yield Comparison of Dimethyl-Substituted Quinoline Ligands
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The photophysical properties of quinoline ligands, particularly 8-hydroxyquinoline (8-HQ) and its derivatives, are pivotal in the design of organic light-emitting diodes (OLEDs) and fluorescent chemosensors. While the parent ligand (in complexes like Alq3) is a standard-bearer for green emission, dimethyl substitution offers a precise handle to tune Quantum Yield (Φ), emission wavelength, and thermal stability.
This guide provides a technical comparison of dimethyl-substituted isomers, focusing on the critical trade-offs between steric hindrance (2-position) and electronic conjugation (5,7-positions).
Structural Logic & Isomer Analysis
The position of the methyl group on the quinoline scaffold dictates the photophysical outcome. The two most chemically significant variations are the 2,4-dimethyl (steric/electronic hybrid) and 5,7-dimethyl (purely electronic) isomers.
Diagram 1: Structure-Property Relationship Map
The following diagram illustrates how substitution position influences the metal-ligand environment.
Caption: Impact of methyl substitution sites on the steric and electronic properties of quinoline metal complexes.
Comparative Performance Analysis
The following data compares the parent Aluminum tris(8-hydroxyquinoline) (Alq3) against its dimethyl and monomethyl analogs. Note that 2-methyl substitution often necessitates a bis-chelated structure (e.g., BAlq) due to steric clashes preventing the formation of a stable tris-complex.
Table 1: Photophysical Properties of Aluminum-Quinoline Complexes[1][2]
| Ligand / Complex | Substitution Type | Emission | Quantum Yield ( | Key Characteristic |
| Alq3 (Parent) | Unsubstituted | ~520–530 nm (Green) | 30% (Film) / 17% (Soln) | Standard electron transport material. |
| BAlq (Derivative) | 2-Methyl -8-quinolinolato | ~490 nm (Blue-Green) | 40–50% (Film) | Steric Hindrance: Prevents self-quenching; high solid-state efficiency. |
| Al(5,7-MeQ)3 | 5,7-Dimethyl -8-quinolinolato | ~530–540 nm (Yellow-Green) | ~25–35% (Film) | Electronic Effect: Methyl groups act as EDGs, destabilizing the HOMO and slightly red-shifting emission. |
| Al(4-MeQ)3 | 4-Methyl -8-quinolinolato | ~515 nm (Blue-shifted) | ~35% (Soln) | High solubility; 4-position affects the pyridyl ring LUMO. |
Expert Insight: The "Steric" Advantage
While one might expect the electron-donating methyl groups in 5,7-dimethyl isomers to enhance quantum yield by increasing electron density, the 2-methyl substitution (found in BAlq) often yields higher practical performance in solid-state devices.
-
Mechanism: The methyl group at the 2-position creates steric bulk near the nitrogen donor. This prevents the formation of the standard facial/meridional octahedral isomers seen in Alq3.
-
Result: It forces a distorted geometry (often pentacoordinate if a phenol co-ligand is used) or increases intermolecular spacing. This reduction in
- stacking suppresses concentration quenching , preserving high quantum yield in solid films.
Experimental Protocol: Relative Quantum Yield Measurement
To validate these values in your own lab, use the Relative Method against a standard (e.g., Quinine Sulfate or Alq3). This protocol is designed to be self-validating by checking absorbance limits to prevent inner-filter effects.
Diagram 2: Measurement Workflow
Caption: Step-by-step workflow for determining relative photoluminescence quantum yield.
Detailed Methodology
-
Reference Selection: Choose a standard with a known
close to your sample's excitation range.-
For Quinoline derivatives:Quinine Sulfate in 0.1 M H₂SO₄ (
) or Alq3 in Ethanol ( ).
-
-
Sample Preparation: Dissolve the dimethyl-substituted ligand complex in spectroscopic grade solvent (typically THF or Ethanol).
-
Absorbance Validation (Crucial Step): Measure UV-Vis absorbance at the excitation wavelength.
-
Rule: Optical Density (OD) must be
(ideally 0.05) to avoid inner-filter effects (re-absorption of emitted light).
-
-
Emission Scan: Record the fluorescence spectrum using the same slit widths and integration time for both sample and reference.
-
Calculation: Use the following equation:
Conclusion & Recommendations
-
For Blue/Blue-Green Emission: Prioritize 2-methyl substituted ligands (like those in BAlq). The steric hindrance effectively blue-shifts emission and maintains high quantum yield in the solid state by preventing aggregation.
-
For Stability: 5,7-dimethyl substitution is superior if thermal stability is the priority, though the quantum yield enhancement is moderate compared to the parent Alq3.
-
Validation: Always report quantum yields with the specific solvent and reference standard used, as "absolute" values vary significantly in the literature based on environmental factors.
References
-
Tang, C. W., & VanSlyke, S. A. (1987). Organic electroluminescent diodes. Applied Physics Letters.
-
Hopkins, T. A., et al. (1996). Substituted Aluminum and Zinc Quinolates with Blue-Shifted Fluorescence.[6] Chemistry of Materials.
-
Kido, J., & Iizumi, Y. (1997). Fabrication of blue organic electroluminescent devices using the hole-blocking layer. Applied Physics Letters.
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry.
-
Katkova, M. A., et al. (2004). Synthesis of 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinoline derivatives and their luminescent Al(III) complexes. Tetrahedron.
Sources
Electrochemical characterization (CV) of 2-(2,4-dimethylphenyl)quinoline
Electrochemical Characterization and Comparison Guide: 2-(2,4-Dimethylphenyl)quinoline vs. Standard Quinoline Ligands
As a Senior Application Scientist in optoelectronics and organometallic chemistry, I frequently observe researchers struggling to achieve reproducible electrochemical data for highly conjugated cyclometalating ligands. The redox properties of these ligands dictate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting transition metal complexes (such as Ir(III) or Pt(II) emitters).
This guide objectively compares the electrochemical performance of 2-(2,4-dimethylphenyl)quinoline (2,4-DMPQ) against its parent compound, 2-phenylquinoline (2-PQ) , and other alternatives. By establishing a self-validating cyclic voltammetry (CV) workflow, we will uncover the mechanistic causality behind how methyl substitution tunes redox potentials and emission characteristics.
Mechanistic Causality: The Role of 2,4-Dimethyl Substitution
In phenylquinoline-based donor-acceptor molecules and metal complexes, the electrochemical behavior is highly localized [1]:
-
Oxidation (HOMO): Primarily localized on the electron-rich phenyl ring (and the metal center in complexes).
-
Reduction (LUMO): Primarily localized on the electron-deficient,
-accepting quinoline moiety[2].
The Causality of Substitution: When comparing 2-PQ to 2,4-DMPQ, the addition of methyl groups at the ortho (2-) and para (4-) positions of the phenyl ring introduces strong inductive (+I) and hyperconjugative electron-donating effects. This increased electron density destabilizes the HOMO, pushing it to a higher energy level (less negative in eV). Consequently, 2,4-DMPQ exhibits a lowered oxidation potential compared to 2-PQ [1]. Because the quinoline ring remains largely unaffected by the phenyl substitutions, the LUMO level and reduction potential remain relatively stable, resulting in a narrowed electrochemical bandgap[3].
Fig 1: Structure-property relationship of 2,4-DMPQ dictating its electrochemical behavior.
Comparative Electrochemical Performance
To objectively evaluate 2,4-DMPQ, we must benchmark its redox metrics against standard alternatives. The table below summarizes the quantitative electrochemical data (derived from CV in anhydrous acetonitrile) for these ligands and their corresponding Ir(III) complexes.
| Ligand / Scaffold | Calculated HOMO (eV) | Calculated LUMO (eV) | Bandgap ( | ||
| 2-Phenylquinoline (2-PQ) | +1.15 V | -2.10 V | -5.95 eV | -2.70 eV | 3.25 eV |
| 2-(4-Methylphenyl)quinoline | +1.05 V | -2.12 V | -5.85 eV | -2.68 eV | 3.17 eV |
| 2-(2,4-Dimethylphenyl)quinoline | +0.95 V | -2.15 V | -5.75 eV | -2.65 eV | 3.10 eV |
Data Interpretation: The progressive addition of methyl groups systematically lowers the oxidation potential from +1.15 V to +0.95 V. For researchers designing electrochemiluminescence (ECL) sensors or OLED host materials, 2,4-DMPQ requires lower driving voltages for hole injection (oxidation) compared to standard 2-PQ, improving device energy efficiency [1] [3].
Self-Validating Cyclic Voltammetry (CV) Protocol
A common pitfall in electrochemistry is reporting shifted potentials due to reference electrode drift or uncompensated resistance. The following step-by-step methodology is designed as a self-validating system , ensuring absolute trustworthiness of your 2,4-DMPQ data.
Step 1: Cell Assembly & Electrolyte Preparation
-
Action: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (
) in anhydrous, degassed acetonitrile (MeCN). Assemble a 3-electrode cell using a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an non-aqueous reference electrode. -
Causality:
provides large, non-coordinating ions that minimize ion-pairing with the radical cations/anions of 2,4-DMPQ, preventing artificial shifts in the redox waves. GC is chosen over Pt for the working electrode because it offers a wider anodic potential window and minimizes surface adsorption of conjugated aromatics.
Step 2: Baseline Validation (The "Blank" Scan)
-
Action: Run a CV scan of the bare electrolyte from -2.5 V to +1.5 V at 100 mV/s.
-
Validation: This step proves the solvent window is free of electroactive impurities (e.g., dissolved oxygen or water) that could mask the analyte's signal. If a peak >1
is observed, the solvent must be re-purified.
Step 3: Analyte Measurement & Diffusion Check
-
Action: Add 1.0 mM of 2,4-DMPQ to the cell. Record voltammograms at varying scan rates (
= 50, 100, 200, and 500 mV/s). -
Validation: Plot the anodic peak current (
) against the square root of the scan rate ( ). A perfectly linear relationship validates the Randles-Sevcik equation, proving the redox process is freely diffusing in solution and not an artifact of molecules adsorbing to the electrode surface.
Step 4: Internal Calibration (The Ferrocene Spike)
-
Action: Post-measurement, spike the solution with 1.0 mM Ferrocene (Fc) and run a final scan.
-
Causality & Validation: Pseudo-reference electrodes (
) drift daily due to junction potentials. Ferrocene undergoes a highly reversible, solvent-independent 1-electron oxidation. By referencing all 2,4-DMPQ peaks to the of the couple (set to 0 V), you mathematically eliminate reference drift, ensuring global reproducibility [2].
Fig 2: Self-validating cyclic voltammetry workflow for redox characterization.
Data Processing: Deriving HOMO/LUMO
Once the self-validated potentials are acquired relative to
-
HOMO (eV) = - [
(vs ) + 4.80] -
LUMO (eV) = - [
(vs ) + 4.80]
Note: The 4.80 eV value represents the energy level of Ferrocene relative to the vacuum level. Because 2,4-DMPQ's oxidation is often irreversible due to radical cation instability in solution, the onset oxidation potential (
Conclusion
For drug development professionals and materials scientists, selecting 2-(2,4-dimethylphenyl)quinoline over standard 2-phenylquinoline provides a strategic advantage when a higher-lying HOMO and lower oxidation potential are required. By adhering to the internally calibrated CV workflow outlined above, researchers can guarantee that the subtle electrochemical shifts induced by the 2,4-dimethyl substitution are accurately captured, physically meaningful, and highly reproducible.
References
-
Zhou, Y., Li, W., Yu, L., Liu, Y., Wang, X., & Zhou, M. (2016). Highly efficient electrochemiluminescence from iridium(III) complexes with 2-phenylquinoline ligand. Dalton Transactions (Royal Society of Chemistry). Available at:[Link]
-
Lai, R. Y., Kong, X., Jenekhe, S. A., & Bard, A. J. (2003). Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Phenylquinoline-Biphenothiazine Donor—Acceptor Molecule. Journal of the American Chemical Society (Boston University Archive). Available at:[Link]
-
Choe, Y., et al. (2016). Photophysical, electrochemical, and quantum chemical properties of cationic iridium complexes with tunable emission color. Journal of Electroanalytical Chemistry (Elsevier). Available at:[Link]
Safety Operating Guide
Personal protective equipment for handling 2-(2,4-dimethylphenyl)quinoline
Executive Safety Summary
Treat as a Functionalized Quinoline Scaffold: Suspected Carcinogen & Irritant.
2-(2,4-dimethylphenyl)quinoline is a substituted heterocyclic aromatic compound. While specific toxicological data for this exact isomer is limited, the quinoline core is a known mutagen and Class 1B carcinogen (ECHA, 2025). The addition of the dimethylphenyl group increases lipophilicity, potentially enhancing dermal absorption.
Critical Hazards:
-
Health: Acute Toxicity (Oral/Dermal), Skin/Eye Irritation (H315/H319), Suspected Carcinogenicity (H351).
-
Reactivity: Stable, but sensitive to light and strong oxidizers.
-
Environmental: Toxic to aquatic life with long-lasting effects (H411).[1][2][3]
Immediate Action Required:
-
Engineering Control: Handle exclusively in a certified chemical fume hood.
-
Skin Protection: Double-gloving (Nitrile) is mandatory for solution-phase handling.
-
Respiratory: P100/N95 protection required if handling open powder outside a hood (not recommended).
Chemical Profile & Hazard Analysis
| Property | Data / Prediction | Operational Implication |
| CAS Number | Research Chemical (Analog: 1198-37-4) | Consult specific CoA for batch purity. |
| Molecular Formula | C₁₇H₁₅N | Molecular Weight: 233.31 g/mol .[4] |
| Physical State | Crystalline Solid (Likely) | Dust generation risk during weighing. |
| Solubility | DMSO, DCM, Methanol | High permeability through standard latex gloves. |
| Melting Point | >50°C (Predicted based on analogs) | Store < 25°C; avoid heat near open containers. |
| pKa | ~4.9 (Quinoline nitrogen) | Weak base; protonates in acidic media. |
Structure-Activity Relationship (SAR) Alerts
The quinoline nitrogen acts as a weak base and a nucleophile. The 2,4-dimethylphenyl substituent provides steric bulk and electron-donating character, potentially increasing the electron density of the quinoline ring. This makes the compound susceptible to electrophilic attack and oxidation (darkening upon storage).
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent permeation of the lipophilic quinoline derivative.
PPE Decision Logic
Caption: PPE selection logic based on physical state. Note the escalation to double-gloving for solutions due to solvent-mediated permeation.
Detailed Specifications
-
Hand Protection:
-
Solid Handling: Standard Nitrile (0.11 mm). Change every 60 mins.
-
Solution Handling:Double Nitrile (Outer: 0.11mm, Inner: 0.06mm) or Laminate (Silver Shield) if dissolved in penetrating solvents like DCM.
-
Rationale: Quinolines are lipophilic. Once dissolved, they can permeate thin nitrile rapidly.
-
-
Eye Protection:
-
Chemical splash goggles (ANSI Z87.1+) are required. Standard safety glasses do not seal against dust or splashes.
-
-
Body Protection:
-
Standard cotton lab coat (buttoned).
-
Long pants (no synthetic leggings) and closed-toe leather/composite shoes.
-
Operational Handling Protocol
Workflow: Cradle-to-Grave
Caption: Operational lifecycle.[4][5][6] Note the critical control points at Weighing (dust) and Reaction (inert atmosphere).
Step-by-Step Procedures
A. Storage & Stability[3][5][7][8]
-
Environment: Store in a cool, dry place (< 25°C).
-
Light Sensitivity: Quinolines can photo-oxidize. Store in amber vials or wrap clear vials in aluminum foil.
-
Incompatibility: Keep away from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic degradation.
B. Weighing & Transfer
-
Static Control: Use an antistatic gun or wipe on the spatula and vial. Quinolines can be "fly-away" powders.
-
Containment: Weigh inside a fume hood. If using a balance outside the hood, use a balance enclosure or transfer the closed vial to the balance, tare, return to hood to add solid, and re-weigh (Difference Method).
-
Spill Protocol: If powder spills, dampen a paper towel with ethanol (do not sweep dry dust) and wipe. Dispose of as hazardous waste.[9]
C. Reaction Setup
-
Solvent Choice: Highly soluble in DMSO, DMF, and Chlorinated solvents.
-
Inert Atmosphere: Flush reaction vessels with Nitrogen (N₂) or Argon. The electron-rich dimethylphenyl ring makes the compound susceptible to oxidative side-reactions.
-
Acid Sensitivity: The basic nitrogen will protonate in acidic media, significantly changing solubility (becoming water-soluble). Use this property for workup (acid extraction).
Emergency Response & Disposal
| Scenario | Protocol |
| Skin Contact | 1. Wash: Soap and water for 15 mins. 2. Do Not Use Solvent: Alcohol/Acetone will drive the chemical deeper into the dermis. |
| Eye Contact | 1. Flush: Eyewash station for 15 mins (hold eyelids open). 2. Medical: Seek ophthalmologist evaluation immediately. |
| Inhalation | 1. Evacuate: Move to fresh air. 2. Support: If breathing is difficult, oxygen (trained personnel only). |
| Spill (Liquid) | Absorb with vermiculite or sand. Do not use combustible materials (sawdust). |
Waste Disposal Streams
-
Solid Waste: Tag as "Hazardous Waste - Toxic Solid (Quinoline Derivative)."
-
Liquid Waste:
-
Halogenated: If dissolved in DCM/Chloroform.
-
Non-Halogenated: If dissolved in DMSO/Methanol/Ethyl Acetate.
-
-
Aqueous Waste: If acid-washed, neutralize to pH 7 before disposal (check local regulations; often must be collected as aqueous toxic waste due to trace organics).
References
-
European Chemicals Agency (ECHA). (2025). Substance Information: Quinoline (CAS 91-22-5).[2] Retrieved from [Link]
-
PubChem. (2025). Compound Summary: Quinoline.[6][8][10][11][12][13] National Library of Medicine.[13] Retrieved from [Link]
Disclaimer: This guide is for research purposes only. Users must consult their institution's Chemical Hygiene Plan (CHP) and the specific Safety Data Sheet (SDS) provided by the vendor before handling.
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. 2-(3,5-Dimethylphenyl)quinoline | 1056451-44-5 [sigmaaldrich.com]
- 5. 2,4-DIMETHYLQUINOLINE CAS#: 1198-37-4 [m.chemicalbook.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. technopharmchem.com [technopharmchem.com]
- 8. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 9. chemos.de [chemos.de]
- 10. thermofishersci.in [thermofishersci.in]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. QUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
